3-(2-Methoxyethylcarbamoyl)phenylboronic acid
Description
The exact mass of the compound (3-((2-Methoxyethyl)carbamoyl)phenyl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-(2-methoxyethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4/c1-16-6-5-12-10(13)8-3-2-4-9(7-8)11(14)15/h2-4,7,14-15H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHVUTWTDDOULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657142 | |
| Record name | {3-[(2-Methoxyethyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-33-8 | |
| Record name | {3-[(2-Methoxyethyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(2-Methoxyethyl)carbamoyl]benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(2-methoxyethylcarbamoyl)phenylboronic acid CAS number and identifiers
An In-Depth Technical Guide to 3-(2-Methoxyethylcarbamoyl)phenylboronic acid
Executive Summary: This document provides a comprehensive technical overview of this compound, a key chemical intermediate in contemporary drug discovery and organic synthesis. We will explore its fundamental chemical identifiers, physicochemical properties, and established synthesis paradigms. The primary focus will be on its critical role as a versatile building block, particularly in the construction of targeted protein degraders. This guide further details standardized experimental protocols for its application, emphasizing safe handling and laboratory best practices, to support researchers and scientists in leveraging this compound's full potential.
Introduction to Phenylboronic Acids and Their Modern Significance
Phenylboronic acids (PBAs) are a class of organic compounds characterized by a phenyl group and two hydroxyl groups attached to a boron atom.[1][2] These compounds are generally stable, easy to handle, and function as mild Lewis acids, making them indispensable reagents in organic chemistry.[1][2] Their utility spans a vast range of applications, from the foundational Suzuki-Miyaura cross-coupling reaction to the development of sophisticated biosensors, drug delivery systems, and therapeutics.[2][3][4]
The unique reactivity of the boronic acid moiety, particularly its ability to form reversible covalent bonds with diols, has positioned PBAs as critical components in stimuli-responsive materials designed for biomedical applications.[4] They are integral to systems for glucose sensing, cancer cell targeting, and controlled drug release.[3][5][6]
Within this versatile chemical class, This compound has emerged as a particularly valuable building block. Its pre-functionalized structure makes it an ideal starting point for constructing more complex molecules, notably in the field of targeted protein degradation, a revolutionary therapeutic modality aimed at eliminating disease-causing proteins.[7]
Chemical Identity and Properties
Accurate identification and understanding of a compound's properties are foundational to its effective application. This compound is registered under CAS Number 850567-33-8 .[7][8] Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 850567-33-8 | [7][8] |
| Molecular Formula | C10H14BNO4 | [7][8] |
| Molecular Weight | 223.03 g/mol | [7] |
| IUPAC Name | [3-([(2-methoxyethyl)amino]carbonyl)phenyl]boronic acid | [9] |
| Common Synonyms | 3-Borono-N-(2-methoxyethyl)benzamide; 3-[(2-methoxyethyl)carbamoyl]phenylboronic acid | [9] |
| Physical Form | Solid / Powder | [10] (general for PBAs) |
| Purity | Typically ≥98% | [7] |
| Storage | Room temperature | [7] |
Synthesis Paradigms for Phenylboronic Acids
While a specific, published synthesis route for this compound was not detailed in the provided resources, its structure lends itself to established methodologies for creating substituted phenylboronic acids. The most common and industrially scalable approach involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[1]
A logical, generalized workflow for its synthesis is outlined below.
Caption: Generalized Synthesis Workflow
Causality in Synthesis:
-
Step 1 (Amide Formation): The synthesis begins with a stable precursor, 3-bromobenzoic acid. The carboxylic acid is first activated, typically by conversion to an acyl chloride with thionyl chloride (SOCl₂), to make it highly reactive. This is a crucial step because direct amidation is inefficient. The subsequent reaction with 2-methoxyethylamine forms the stable amide bond, installing the desired side chain.
-
Step 2 (Borylation): The aryl bromide is converted into a highly nucleophilic Grignard reagent using magnesium metal in an anhydrous ether solvent like THF. This intermediate readily attacks the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate). This forms a boronate ester. The reaction is performed at low temperatures to prevent side reactions.
-
Step 3 (Hydrolysis): The final step is the hydrolysis of the boronate ester with aqueous acid. This protonates the alkoxy groups, which are then displaced by water, yielding the final dihydroxy boronic acid product.
Core Application: A Building Block for Targeted Protein Degradation
The primary utility of this compound is as a specialized building block for creating targeted protein degraders.[7] This is a cutting-edge therapeutic strategy that co-opts the cell's natural protein disposal system—the ubiquitin-proteasome system—to destroy specific disease-causing proteins.
Molecules like PROTACs (Proteolysis-Targeting Chimeras) are bifunctional, consisting of three parts:
-
A ligand that binds to the target protein.
-
A ligand that binds to an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
Our subject compound is an ideal precursor for the linker component. The phenylboronic acid group is a perfect handle for synthetic modification, most commonly via the Suzuki-Miyaura cross-coupling reaction, to attach to other parts of the molecule. The methoxyethylcarbamoyl side chain provides desirable physicochemical properties such as solubility and can form hydrogen bonds, influencing the overall conformation and cell permeability of the final degrader molecule.
Caption: Role in PROTAC Assembly
Experimental Protocols and Safe Handling
Safety, Handling, and Storage
As with all boronic acids, proper laboratory safety protocols are mandatory.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling.
-
Handling: Avoid contact with skin and eyes.[11] Do not ingest or inhale dust.[12] Handle in a well-ventilated area or a chemical fume hood.[12] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of water.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[12]
-
Ingestion: If swallowed, rinse the mouth and call a physician or poison center if you feel unwell.[12]
-
Inhalation: Move the person to fresh air.[11]
-
Example Workflow: Suzuki-Miyaura Cross-Coupling
This protocol describes a generalized procedure for using this compound in a Suzuki coupling reaction to form a biaryl bond, a common step in linker synthesis.
Objective: To couple the boronic acid with a generic aryl bromide (Ar-Br).
| Component | Role | Example |
| Boronic Acid | Phenyl group source | This compound (1.0 eq) |
| Aryl Halide | Coupling partner | Aryl Bromide (1.1 eq) |
| Catalyst | Facilitates C-C bond formation | Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%) |
| Base | Activates boronic acid | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 eq) |
| Solvent | Reaction medium | Toluene/H₂O, Dioxane/H₂O, or DME |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl bromide (1.1 eq), this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Causality: An inert atmosphere is critical because the palladium(0) catalyst is sensitive to oxygen, which can deactivate it. The base is required to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.
-
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water).
-
Causality: The solvent must be degassed (by sparging with an inert gas) to remove dissolved oxygen. A mixed aqueous/organic system is often used because it enhances the solubility of both the organic reagents and the inorganic base.
-
-
Heating: Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Monitoring is a self-validating step to ensure the reaction goes to completion and to identify any potential side products.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic base and salts.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product using flash column chromatography.
-
Causality: Chromatography separates the desired product from unreacted starting materials, the catalyst, and any byproducts, ensuring high purity of the final compound.
-
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
This compound stands as a testament to the enabling power of specialized chemical building blocks in modern science. While rooted in the well-established chemistry of phenylboronic acids, its pre-functionalized nature makes it a highly valuable and strategic component for researchers, particularly those in drug development. Its primary application in the synthesis of linkers for targeted protein degraders places it at the forefront of innovative therapeutic design. A thorough understanding of its properties, synthetic access, and reactive potential, coupled with stringent safety practices, will empower scientists to effectively integrate this compound into their research and development workflows, accelerating the path toward novel solutions for human health.
References
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. japsonline.com [japsonline.com]
- 7. calpaclab.com [calpaclab.com]
- 8. (3-((2-Methoxyethyl)carbamoyl)phenyl)boronic acid | 850567-33-8 [sigmaaldrich.com]
- 9. (3-((2-Methoxyethyl)carbamoyl)phenyl)boronic acid [cymitquimica.com]
- 10. 苯基硼酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. combi-blocks.com [combi-blocks.com]
- 12. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Discovery and History of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted phenylboronic acids represent a cornerstone of modern organic synthesis and medicinal chemistry. Their unique reactivity, stability, and versatility have propelled them from chemical curiosities to indispensable tools in the creation of complex molecules, including pharmaceuticals and advanced materials. This guide provides a comprehensive exploration of the discovery, synthetic evolution, and ever-expanding applications of this remarkable class of organoboron compounds.
Part 1: The Genesis of Phenylboronic Acids: From Serendipity to Synthesis
The story of boronic acids begins in the 19th century. While organoboron compounds were first synthesized by Edward Frankland in 1860, it was the pioneering work of Michaelis and Becker in 1880 that specifically introduced benzeneboronic acid, the parent compound of the phenylboronic acid family.[1][2] Their initial synthesis involved the high-temperature reaction of diphenylmercury with boron trichloride in a sealed tube to produce benzeneboronyl dichloride, which was then hydrolyzed to yield phenylboronic acid.[1] This early method, while groundbreaking, was arduous and utilized highly toxic reagents, limiting its widespread adoption.
A significant leap forward came with the advent of organometallic chemistry. The development of Grignard reagents provided a more accessible route. One of the most common and enduring methods for preparing phenylboronic acid involves the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis of the resulting boronate ester.[1][3][4] This approach, along with variations using phenyllithium, laid the foundation for the practical synthesis of a wide array of substituted phenylboronic acids.[1][5]
Key Properties of Phenylboronic Acid:
| Property | Value |
| Chemical Formula | C6H7BO2 |
| Molar Mass | 121.93 g/mol |
| Appearance | White to yellow powder |
| Melting Point | 216 °C (421 °F; 489 K) |
| Solubility in water | 10 g/L (20 °C) |
| Acidity (pKa) | 8.83 |
Data sourced from Wikipedia[3]
Part 2: The Synthetic Evolution: Expanding the Chemical Toolbox
The initial synthetic routes, while effective, often suffered from limitations such as low yields and the need for harsh reaction conditions.[5][6] The relentless pursuit of efficiency and functional group tolerance has led to the development of several innovative synthetic strategies.
Modern Synthetic Methodologies:
-
Miyaura Borylation: A pivotal advancement was the palladium-catalyzed cross-coupling reaction of aryl halides or triflates with diboronyl reagents, such as bis(pinacolato)diboron (B₂pin₂).[5] This method, discovered by Miyaura and colleagues, offers excellent functional group tolerance and has become a workhorse for the synthesis of diverse substituted phenylboronic acids and their corresponding boronate esters.[5]
-
Direct C-H Borylation: As an atom-economical approach, the direct borylation of phenyl rings has gained significant traction.[5] This strategy, often catalyzed by iridium or rhodium complexes, allows for the direct conversion of C-H bonds to C-B bonds, bypassing the need for pre-functionalized starting materials.[5]
-
Flow Chemistry: More recently, flow chemistry has emerged as a powerful tool for the synthesis of phenylboronic acids.[5] By enabling precise control over reaction parameters and minimizing side reactions, flow chemistry has been successfully applied to bromine-lithium exchange reactions for efficient borylation.[5]
Experimental Protocol: Synthesis of Phenylboronic Acid via Grignard Reaction
This protocol outlines a standard laboratory procedure for the synthesis of phenylboronic acid.
Materials:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Trimethyl borate
-
Sulfuric acid (10%)
-
Ice
-
Standard glassware for Grignard reaction (three-neck flask, dropping funnel, condenser)
Procedure:
-
Grignard Reagent Formation: In a flame-dried three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet, add magnesium turnings. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The reaction is typically initiated with a small crystal of iodine if necessary.
-
Borylation: The Grignard reagent is cooled in an ice bath. A solution of trimethyl borate in anhydrous diethyl ether is added dropwise, maintaining a low temperature to prevent side reactions.
-
Hydrolysis: The reaction mixture is then carefully poured onto a mixture of crushed ice and 10% sulfuric acid to hydrolyze the boronate ester.
-
Workup and Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude phenylboronic acid.
-
Purification: The crude product can be purified by recrystallization from water or an appropriate organic solvent.
Part 3: The Suzuki-Miyaura Coupling: A Revolution in Cross-Coupling Chemistry
The true ascent of substituted phenylboronic acids to prominence began in 1979 with the discovery of the Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction between a boronic acid and an organohalide has become one of the most powerful and widely used methods for the formation of carbon-carbon bonds.[1][3][7] The significance of this discovery was recognized with the awarding of the 2010 Nobel Prize in Chemistry to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[7]
The Suzuki-Miyaura coupling is prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[8][9] This has made it an indispensable tool in the synthesis of biaryls, a common structural motif in pharmaceuticals and natural products.[3]
The Catalytic Cycle of the Suzuki-Miyaura Coupling:
The mechanism of the Suzuki-Miyaura coupling involves a series of well-defined steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Part 4: Beyond Synthesis: The Expanding Role of Phenylboronic Acids in Drug Discovery and Diagnostics
The unique chemical properties of substituted phenylboronic acids have led to their exploration and application in various aspects of drug discovery and diagnostics.
Enzyme Inhibition:
The boron atom in boronic acids can form reversible covalent bonds with the hydroxyl groups of serine residues in the active sites of certain enzymes.[2] This property has been exploited in the development of potent enzyme inhibitors. A prominent example is Bortezomib, a dipeptide boronic acid that acts as a proteasome inhibitor and is used in the treatment of multiple myeloma.[2] More recently, phenylboronic acid derivatives have been investigated as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[10]
Saccharide Recognition and Sensing:
Phenylboronic acids have a remarkable ability to reversibly bind with diols, such as those found in saccharides, to form cyclic boronate esters.[1][2] This interaction is the basis for the development of sensors for glucose and other sugars, which is of great interest for the management of diabetes.[1][11]
Targeted Drug Delivery and Cancer Therapy:
The surface of cancer cells is often characterized by an overexpression of sialic acids. Phenylboronic acid and its derivatives can selectively bind to these sialic acids, providing a mechanism for targeted drug delivery to cancer cells.[11][12] This approach has been utilized to functionalize nanoparticles and other drug delivery systems to enhance their accumulation in tumors, thereby improving therapeutic efficacy and reducing off-target toxicity.[11][12]
Metabolic Stability and Pharmacophore Development:
While highly useful, the boronic acid moiety can be susceptible to oxidative degradation in a biological environment. To address this, researchers have developed more metabolically stable boron-containing pharmacophores, such as benzoxaboroles and benzoxaborolones.[13] These derivatives exhibit enhanced stability towards oxidation while retaining the ability to interact with biological targets, expanding the potential for developing effective boron-containing drugs.[13]
Conclusion
From their initial synthesis over a century ago, substituted phenylboronic acids have evolved into a class of compounds that are central to modern chemical and biomedical research. Their journey, marked by key discoveries such as the Suzuki-Miyaura coupling, has transformed them from synthetic intermediates into versatile tools for creating complex molecules and innovative therapeutic and diagnostic agents. As research continues to uncover new applications and develop more sophisticated derivatives, the importance of substituted phenylboronic acids in science and medicine is set to grow even further.
References
- 1. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. acs.org [acs.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Optima Chemical's 20 Years of Boronic Acid Research | Optima Chemical [optimachem.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 10. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
A Theoretical Investigation of 3-(2-methoxyethylcarbamoyl)phenylboronic Acid: A Technical Guide for Drug Development Professionals
Introduction
3-(2-methoxyethylcarbamoyl)phenylboronic acid is a molecule of significant interest within the domain of medicinal chemistry, particularly as a building block for protein degraders.[1] Its structure, featuring a phenylboronic acid moiety, positions it as a versatile scaffold for the design of novel therapeutics. The boronic acid group is renowned for its ability to form reversible covalent bonds with diols, a characteristic that is crucial for its interaction with biological targets such as sugars, glycoproteins, and enzymes.[2] Understanding the intrinsic physicochemical properties of this molecule at a quantum mechanical level is paramount for predicting its behavior in biological systems and for the rational design of more potent and selective drug candidates.
This technical guide provides a comprehensive framework for conducting theoretical and computational studies on this compound. As a self-validating system of protocols, this document is intended for researchers, scientists, and drug development professionals, offering a roadmap to elucidate the structural, electronic, and reactivity parameters of this compound. By leveraging the power of computational chemistry, we can unlock insights that accelerate the drug discovery and development process.[3]
Core Computational Methodologies: The In Silico Laboratory
The cornerstone of a robust theoretical investigation lies in the selection of appropriate computational methods. For boronic acid derivatives, Density Functional Theory (DFT) has consistently demonstrated a favorable balance between computational cost and accuracy.[4][5] This section outlines a validated protocol for the in-depth computational analysis of this compound.
Experimental Protocol: A Validated DFT Workflow
A rigorous computational study of the target molecule involves a multi-step process, from initial structure preparation to the calculation of a wide array of molecular properties.
-
Molecular Structure Generation and Initial Optimization:
-
The initial 3D structure of this compound can be constructed using standard molecular modeling software. The SMILES string for the molecule can be used for this purpose.
-
An initial geometry optimization should be performed using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94s), to obtain a reasonable starting geometry.
-
-
Quantum Mechanical Geometry Optimization:
-
The pre-optimized structure is then subjected to a full geometry optimization at the DFT level of theory. A widely used and well-validated functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[6]
-
The choice of basis set is critical for obtaining accurate results. For molecules containing boron, a basis set that includes polarization and diffuse functions is recommended. A good starting point is the 6-31G(d) basis set, and for higher accuracy, the 6-311++G(d,p) basis set can be employed.[6][7]
-
The optimization should be performed in the gas phase to obtain the intrinsic properties of the isolated molecule.
-
-
Frequency Analysis:
-
Following geometry optimization, a frequency calculation must be performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
-
To obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
-
-
Inclusion of Solvent Effects:
-
To model the behavior of the molecule in a biological environment, it is crucial to account for the effects of a solvent, typically water. The Polarizable Continuum Model (PCM) is a widely used and effective method for this purpose.[6]
-
Single-point energy calculations can be performed on the gas-phase optimized geometry using the PCM model to obtain the solvation free energy. For higher accuracy, a full geometry optimization in the presence of the solvent continuum is recommended.
-
References
- 1. calpaclab.com [calpaclab.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. thequantuminsider.com [thequantuminsider.com]
- 4. researchgate.net [researchgate.net]
- 5. A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01047C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
Unlocking the Therapeutic Potential of 3-(2-methoxyethylcarbamoyl)phenylboronic Acid: A Technical Guide for Innovative Research
Abstract
Boronic acids have emerged as a privileged structural motif in medicinal chemistry, culminating in the development of several FDA-approved drugs.[1] This technical guide provides an in-depth exploration of the potential research avenues for a specific, yet promising molecule: 3-(2-methoxyethylcarbamoyl)phenylboronic acid. Drawing upon the established successes of other boronic acid-containing compounds, this document outlines a strategic, multi-pronged research plan designed to elucidate its therapeutic utility. We will delve into its most probable application as a proteasome inhibitor for oncology, while also exploring novel and exciting research directions including its potential as a targeted cancer therapy through sialic acid recognition, a modulator of serine proteases in the tumor microenvironment, an inhibitor of bacterial resistance mechanisms, and a component of advanced glucose sensing technologies. This guide is intended for researchers, scientists, and drug development professionals, providing not only the scientific rationale for these explorations but also detailed, actionable experimental protocols and conceptual frameworks to accelerate discovery.
Introduction: The Promise of Boronic Acids in Drug Discovery
The incorporation of a boronic acid moiety into small molecules has revolutionized therapeutic strategies for a range of diseases. The unique electronic properties of the boron atom allow for the formation of stable, reversible covalent bonds with nucleophilic residues, such as the catalytic serine or threonine in enzymes.[2] This mechanism of action is exemplified by the groundbreaking success of Bortezomib (Velcade®), a dipeptidyl boronic acid that was the first proteasome inhibitor approved for the treatment of multiple myeloma.[3] The clinical validation of Bortezomib and subsequently other boronic acid drugs like Ixazomib has spurred significant interest in this chemical class, highlighting their potential to enhance potency and improve pharmacokinetic profiles.[1][4]
This compound, the subject of this guide, possesses the core phenylboronic acid scaffold, suggesting a predisposition for biological activity. The methoxyethylcarbamoyl substitution offers a unique vector for molecular interactions, potentially influencing target specificity, cell permeability, and overall druglike properties. This guide will systematically explore the most promising research directions to unlock the full therapeutic potential of this intriguing molecule.
Core Research Area: Proteasome Inhibition in Oncology
The ubiquitin-proteasome system is a cornerstone of cellular protein homeostasis, and its dysregulation is a hallmark of many cancers.[5] The 26S proteasome, a multi-catalytic enzyme complex, is responsible for the degradation of a plethora of regulatory proteins, including those involved in cell cycle progression, apoptosis, and signal transduction.[6] Inhibition of the proteasome leads to the accumulation of these proteins, triggering programmed cell death (apoptosis) in rapidly dividing cancer cells, which are particularly dependent on a functional proteasome.[5] Given the precedent set by Bortezomib and other boronic acid-based proteasome inhibitors, the primary and most logical research avenue for this compound is the investigation of its anti-cancer properties via proteasome inhibition.
Scientific Rationale
The boron atom in this compound can form a stable, tetrahedral adduct with the active site threonine residue of the β5 subunit of the 20S proteasome, inhibiting its chymotrypsin-like activity. This inhibition is expected to disrupt the degradation of key pro-apoptotic proteins and cell cycle regulators, leading to cancer cell death. The specific side chain of our molecule of interest may confer a unique binding affinity and selectivity profile compared to existing proteasome inhibitors.
Key Experimental Workflow
The following experimental workflow is designed to systematically evaluate the potential of this compound as a proteasome inhibitor.
Caption: A streamlined workflow for evaluating a novel proteasome inhibitor.
Experimental Protocols
This assay directly measures the inhibitory effect of the compound on the enzymatic activity of the purified 20S proteasome.
Materials:
-
20S Proteasome Activity Assay Kit (e.g., from StressMarq Biosciences, SKT-133, or similar)[7]
-
Purified 20S proteasome
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)[1][8]
-
This compound
-
Known proteasome inhibitor (e.g., Bortezomib or MG132) as a positive control
-
Assay buffer
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in assay buffer to create a concentration range for IC50 determination.
-
In a 96-well plate, add the diluted compound, purified 20S proteasome, and assay buffer. Include wells with a positive control inhibitor and a vehicle control (DMSO).
-
Incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation/emission wavelength of 360nm/460nm in a kinetic mode for 30-60 minutes.[1][8]
-
Calculate the rate of substrate cleavage for each concentration of the test compound.
-
Plot the percentage of inhibition versus the compound concentration and determine the IC50 value using non-linear regression analysis.
| Parameter | Description |
| IC50 | The concentration of the inhibitor that reduces the enzyme activity by 50%. |
CETSA is a powerful technique to confirm target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[9][10][11][12]
Materials:
-
Cancer cell line (e.g., multiple myeloma cell line RPMI-8226 or breast cancer cell line MCF-7)
-
This compound
-
Cell lysis buffer
-
Antibody against the proteasome β5 subunit
-
Western blotting reagents and equipment
-
PCR machine or heating block
Procedure:
-
Culture the chosen cancer cell line to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a defined period.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-5 minutes.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge the lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble proteasome β5 subunit in each sample by Western blotting.
-
Quantify the band intensities and plot the fraction of soluble protein versus temperature for each treatment condition to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
This flow cytometry-based assay quantifies the induction of apoptosis in cancer cells upon treatment with the test compound.[4][13][14]
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (e.g., from Abcam, ab14085, or similar)[14]
-
Annexin V binding buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed the cancer cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
| Cell Population | Annexin V Staining | Propidium Iodide (PI) Staining |
| Viable | Negative | Negative |
| Early Apoptotic | Positive | Negative |
| Late Apoptotic/Necrotic | Positive | Positive |
Novel Research Directions
Beyond its potential as a direct proteasome inhibitor, the unique chemical structure of this compound opens up several other exciting avenues of research.
Targeted Cancer Therapy via Sialic Acid Recognition
Phenylboronic acids are known to form reversible covalent bonds with diols, a chemical feature present in sialic acids which are often overexpressed on the surface of cancer cells.[15][16][17][18] This property can be exploited for targeted drug delivery.
Scientific Rationale: The phenylboronic acid moiety of our compound could mediate its selective accumulation in tumors by binding to the sialic acid residues on cancer cell surfaces.[19] This targeting mechanism could enhance the therapeutic index by concentrating the drug at the tumor site while minimizing exposure to healthy tissues.[15]
Proposed Research:
-
Binding Affinity Studies: Investigate the binding affinity of this compound to sialic acid using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
-
Cellular Uptake Studies: Compare the cellular uptake of the compound in cancer cell lines with high and low sialic acid expression.
-
In Vivo Biodistribution: Perform biodistribution studies in tumor-bearing animal models to assess tumor-specific accumulation.
Caption: Selective targeting of cancer cells via sialic acid recognition.
Modulation of Serine Proteases in the Tumor Microenvironment
The tumor microenvironment is rich in various enzymes, including serine proteases like Fibroblast Activation Protein (FAP), which play a crucial role in tumor growth, invasion, and metastasis.[20][21][22][23] Boronic acids are known inhibitors of serine proteases.[2][24]
Scientific Rationale: this compound could potentially inhibit FAP or other relevant serine proteases in the tumor microenvironment, thereby disrupting the supportive network for tumor progression.
Proposed Research:
-
Enzyme Inhibition Assays: Screen the compound against a panel of relevant serine proteases, including FAP.
-
Cell Invasion Assays: Evaluate the effect of the compound on cancer cell invasion in vitro using a Boyden chamber assay.
-
In Vivo Studies: Assess the impact of the compound on tumor growth and metastasis in relevant animal models.
Combating Antibiotic Resistance: β-Lactamase Inhibition
Bacterial resistance to β-lactam antibiotics, mediated by β-lactamase enzymes, is a major global health threat. Boronic acids have been investigated as non-β-lactam inhibitors of these enzymes.[25][26]
Scientific Rationale: The boronic acid moiety can act as a transition-state analog inhibitor of serine-based β-lactamases, restoring the efficacy of β-lactam antibiotics.[27][28]
Proposed Research:
-
β-Lactamase Inhibition Assays: Determine the inhibitory activity of the compound against a range of clinically relevant β-lactamases (e.g., KPC, CTX-M).
-
Synergy Studies: Evaluate the synergistic effect of the compound in combination with β-lactam antibiotics against resistant bacterial strains.
Development of Advanced Glucose Sensing Technologies
Phenylboronic acids can reversibly bind to glucose, a property that has been extensively explored for the development of continuous glucose monitoring systems for diabetes management.[29][30][31][32][33]
Scientific Rationale: The interaction between this compound and glucose could be harnessed to create a sensor that produces a detectable signal (e.g., optical or electrochemical) in response to changes in glucose concentration.
Proposed Research:
-
Glucose Binding Studies: Characterize the binding kinetics and affinity of the compound for glucose at physiological pH.
-
Sensor Development: Incorporate the compound into a suitable matrix (e.g., hydrogel) and develop a prototype sensor.
-
Performance Evaluation: Test the sensor's sensitivity, selectivity, and stability in relevant biological fluids.
Conclusion and Future Perspectives
This compound stands as a molecule of significant untapped potential. While its structural similarity to known proteasome inhibitors strongly suggests a primary research trajectory in oncology, this guide has illuminated a broader landscape of exciting possibilities. The strategic exploration of its capacity for targeted cancer therapy, modulation of the tumor microenvironment, antibacterial activity, and role in biosensing will undoubtedly pave the way for innovative therapeutic and diagnostic applications. The detailed experimental frameworks provided herein are designed to empower researchers to systematically unravel the multifaceted biological activities of this promising compound, ultimately contributing to the advancement of medicine and human health.
References
- 1. ubpbio.com [ubpbio.com]
- 2. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. 20Sプロテアソーム活性アッセイ | Sigma-Aldrich [sigmaaldrich.com]
- 7. 20S Proteasome Activity Kit StressXpress® (SKT-133) | StressMarq Biosciences Inc. | StressMarq Biosciences Inc. [stressmarq.com]
- 8. Ubpbio Proteasome Activity Fluorometric Assay Kit I, Quantity: Each of | Fisher Scientific [fishersci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. biologi.ub.ac.id [biologi.ub.ac.id]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00005F [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. US7399869B2 - Fibroblast activation protein inhibitor compounds and methods - Google Patents [patents.google.com]
- 22. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. journals.asm.org [journals.asm.org]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
- 33. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-(2-methoxyethylcarbamoyl)phenylboronic acid: A Technical Guide
Introduction
3-(2-methoxyethylcarbamoyl)phenylboronic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science.[1] As a derivative of phenylboronic acid, it possesses the ability to form reversible covalent bonds with diols, a property extensively utilized in the development of sensors, drug delivery systems, and for protein modification. The presence of the methoxyethylcarbamoyl side chain offers additional points for molecular interaction and can modulate the compound's solubility and electronic properties.
Molecular Structure and Properties
-
IUPAC Name: 3-{[(2-methoxyethyl)amino]carbonyl}phenylboronic acid
-
CAS Number: 850567-33-8[1]
-
Molecular Formula: C₁₀H₁₄BNO₄[1]
-
Molecular Weight: 223.03 g/mol [1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Below are the predicted ¹H, ¹³C, and ¹¹B NMR spectra for this compound, with interpretations based on the analysis of related phenylboronic acid derivatives.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to reveal distinct signals corresponding to the aromatic protons of the phenyl ring and the aliphatic protons of the 2-methoxyethylcarbamoyl side chain.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 - 8.0 | s (broad) | 2H | B(OH )₂ | The acidic protons of the boronic acid group are typically broad and may exchange with residual water in the solvent. |
| ~8.10 | t | 1H | Ar-H (Position 2) | The proton ortho to both the boronic acid and carbamoyl groups is expected to be a triplet due to coupling with the adjacent aromatic protons. |
| ~7.90 | d | 1H | Ar-H (Position 4 or 6) | Protons ortho to the carbamoyl group are deshielded and will appear as doublets. |
| ~7.80 | d | 1H | Ar-H (Position 6 or 4) | Protons ortho to the boronic acid group are also deshielded and will appear as doublets. |
| ~7.45 | t | 1H | Ar-H (Position 5) | The proton meta to both substituents will be a triplet. |
| ~3.65 | t | 2H | -CH ₂-O- | The methylene group adjacent to the oxygen is deshielded by the electronegative atom. |
| ~3.55 | q | 2H | -NH -CH ₂- | The methylene group adjacent to the amide nitrogen will show coupling to both the NH proton and the other methylene group. |
| ~3.35 | s | 3H | -OCH ₃ | The methoxy group protons will appear as a sharp singlet. |
| ~6.5 - 7.0 | t (broad) | 1H | -NH - | The amide proton signal is often broad and its chemical shift can be concentration and solvent dependent. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167 | C =O | The carbonyl carbon of the amide is significantly deshielded. |
| ~135 | Ar-C (Position 1) | The carbon atom directly attached to the boron is expected to be broad due to quadrupolar relaxation of the boron nucleus. |
| ~134 | Ar-C (Position 3) | The carbon atom attached to the carbamoyl group. |
| ~132 | Ar-C (Position 2) | Aromatic CH carbon. |
| ~129 | Ar-C (Position 4 or 6) | Aromatic CH carbons. |
| ~128 | Ar-C (Position 6 or 4) | Aromatic CH carbons. |
| ~127 | Ar-C (Position 5) | Aromatic CH carbon. |
| ~71 | -C H₂-O- | The carbon adjacent to the oxygen atom. |
| ~59 | -OC H₃ | The methoxy carbon. |
| ~40 | -NH-C H₂- | The carbon adjacent to the amide nitrogen. |
Predicted ¹¹B NMR Spectrum
Boron-11 NMR is a crucial tool for characterizing boronic acids.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~28 - 32 | B (OH)₂ | A broad singlet in this region is characteristic of a trigonal planar boronic acid. The exact chemical shift can be influenced by solvent and pH.[2] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Boronic acid, B(OH)₂ |
| ~3300 | N-H stretch | Amide |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2950 - 2850 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1640 | C=O stretch (Amide I) | Amide |
| ~1550 | N-H bend (Amide II) | Amide |
| 1600, 1475 | C=C stretch | Aromatic ring |
| ~1350 | B-O stretch | Boronic acid |
| ~1100 | C-O stretch | Ether |
| ~700 | O-B-O deformation | Boronic acid |
The broad O-H stretching band is a hallmark of boronic acids, often participating in hydrogen bonding. The strong C=O stretch and the N-H bands confirm the presence of the amide group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
| Technique | Predicted m/z | Assignment | Rationale |
| Electrospray Ionization (ESI+) | 224.1 | [M+H]⁺ | The protonated molecular ion. |
| ESI+ | 246.1 | [M+Na]⁺ | The sodium adduct is commonly observed. |
| ESI- | 222.1 | [M-H]⁻ | The deprotonated molecular ion. |
| ESI- | 204.1 | [M-H-H₂O]⁻ | Loss of water from the boronic acid moiety. |
Fragmentation Pattern:
Under collision-induced dissociation (CID) in MS/MS experiments, the molecule is expected to fragment in a predictable manner. The most likely fragmentation pathways would involve the cleavage of the amide bond and the side chain.
Experimental Protocols
For researchers aiming to acquire empirical data for this compound, the following standard protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve polar compounds and minimize the exchange of the B(OH)₂ protons.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹¹B NMR Acquisition: Use a boron-free probe or a probe with a boron background signal that does not interfere. A broad spectral width should be used initially.
IR Spectroscopy
-
Sample Preparation: For Fourier-Transform Infrared (FTIR) spectroscopy, the sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid powder directly.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
-
Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Q-TOF or Orbitrap). Acquire full scan mass spectra to identify the molecular ion. Subsequently, perform MS/MS experiments on the parent ion to obtain fragmentation data.
Diagrams
Molecular Structure
References
Methodological & Application
Application Notes and Protocols for 3-(2-methoxyethylcarbamoyl)phenylboronic acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Functionalized Boronic Acids in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in synthetic organic chemistry, particularly within drug discovery and development, for its remarkable ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] At the heart of this transformation lies the organoboron reagent, and the selection of a specific boronic acid can profoundly influence reaction outcomes and downstream applications. 3-(2-methoxyethylcarbamoyl)phenylboronic acid is a prime example of a strategically functionalized building block designed to meet the demands of complex molecule synthesis. Its unique structural features offer distinct advantages in tuning solubility, providing points for further derivatization, and potentially influencing the pharmacokinetic properties of the final compounds.
This guide provides an in-depth exploration of this compound, offering both the theoretical underpinnings and practical protocols for its effective use in Suzuki-Miyaura coupling reactions.
Physicochemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 850567-33-8 | [3] |
| Molecular Formula | C10H14BNO4 | [3] |
| Molecular Weight | 223.03 g/mol | [3] |
| Appearance | Solid | |
| Storage | Room temperature, under inert atmosphere | [3] |
Handling and Safety Precautions: this compound is a mild Lewis acid and should be handled in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like this compound) and an organohalide or triflate.[5][6] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7]
Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.
The Critical Role of the Base: The base plays a multifaceted role in the Suzuki-Miyaura coupling. It facilitates the formation of a boronate species ([ArB(OH)3]−), which is more nucleophilic and readily undergoes transmetalation with the palladium(II) complex.[2][8][9][10] The choice of base can significantly impact reaction rates and yields, with common choices including carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[11]
Experimental Protocols
General Considerations for Reaction Optimization
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters. The optimization of these conditions is often necessary to achieve high yields, particularly with complex substrates.[12][13]
-
Catalyst and Ligand: Palladium catalysts are most commonly used, with Pd(OAc)₂ and Pd₂(dba)₃ being frequent choices for generating the active Pd(0) species in situ.[14] The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity.[14] Bulky, electron-rich phosphine ligands can be effective for coupling with less reactive aryl chlorides.[5]
-
Solvent: A variety of organic solvents can be employed, often in combination with water.[15] Common choices include dioxane, tetrahydrofuran (THF), and toluene. The solvent system influences the solubility of the reactants and the stability of the catalytic species.
-
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the coupling partners.[5] Microwave irradiation can also be used to accelerate the reaction.
-
Reaction Atmosphere: To prevent the oxidation of the Pd(0) catalyst, Suzuki-Miyaura reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
| Reagent | Molar Equiv. | Purpose |
| Aryl Bromide | 1.0 | Electrophilic coupling partner |
| This compound | 1.2 | Nucleophilic coupling partner |
| Pd(OAc)₂ | 0.02 | Palladium catalyst precursor |
| PPh₃ | 0.08 | Ligand to stabilize the catalyst |
| K₂CO₃ | 2.0 | Base to activate the boronic acid |
| 1,4-Dioxane/Water | - | Solvent system |
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields in many cases.
Materials:
-
Same as Protocol 1
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Add 1,4-dioxane (5 mL) and water (1 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 10-30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Figure 2. A general workflow for Suzuki-Miyaura coupling experiments.
Troubleshooting and Advanced Considerations
-
Low Yields: If the reaction yield is low, consider increasing the catalyst loading, using a more active ligand (e.g., SPhos, XPhos), or employing a stronger base like cesium carbonate (Cs₂CO₃). The reaction temperature and time may also need to be optimized.[16]
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid, leading to the formation of an undesired arene. This can be minimized by using anhydrous solvents, a stronger base, or by protecting the boronic acid as a boronate ester.[16]
-
Sterically Hindered Substrates: For sterically demanding coupling partners, bulkier phosphine ligands and higher reaction temperatures are often necessary.[17][18]
-
DNA-Encoded Libraries (DELs): The mild conditions of the Suzuki-Miyaura coupling make it suitable for use in the synthesis of DNA-encoded libraries, a powerful tool in drug discovery.[19] In this context, reaction conditions must be carefully controlled to prevent DNA degradation.[19]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules via the Suzuki-Miyaura cross-coupling reaction. Its functionalized side chain provides a handle for further chemical modifications and can favorably influence the properties of the final products. By understanding the reaction mechanism and carefully optimizing the experimental conditions, researchers can effectively utilize this reagent to accelerate their synthetic endeavors in drug discovery and materials science.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wwjmrd.com [wwjmrd.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 3-(2-Methoxy-2-oxoethyl)phenylboronic Acid|CAS 643094-11-5 [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 13. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 19. benchchem.com [benchchem.com]
applications of 3-(2-methoxyethylcarbamoyl)phenylboronic acid in medicinal chemistry
An in-depth analysis of the requires a foundational understanding of its constituent parts. This molecule represents a strategic design, combining a reactive boronic acid warhead with moieties intended to modulate its physicochemical and pharmacokinetic properties. While direct literature on this specific compound is sparse, a robust technical guide can be constructed by examining well-documented analogs and the established roles of its functional components. This guide synthesizes data from related N-substituted carbamoylphenylboronic acids and general principles of boronic acid chemistry to provide a detailed framework for its potential applications, particularly as an enzyme inhibitor.
Rationale for Molecular Design
The structure of 3-(2-methoxyethylcarbamoyl)phenylboronic acid suggests a deliberate design for biological applications. Each component serves a distinct purpose:
-
Phenylboronic Acid Core: This is the pharmacophore or "warhead." Boronic acids are potent reversible covalent inhibitors of serine proteases[1][2][3]. The boron atom, a Lewis acid, is attacked by the nucleophilic serine in the enzyme's active site, forming a stable tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis[2][4][5]. The phenyl ring provides a rigid scaffold for attaching substituents that can interact with enzyme subsites or modulate electronic properties.
-
Meta-Positioned Carbamoyl Linker: The amide (carbamoyl) group at the meta-position connects the phenylboronic acid core to the side chain. Its placement influences the vector and orientation of the side chain. Furthermore, the amide bond can participate in hydrogen bonding interactions within an enzyme's active site, potentially increasing binding affinity. Starting from 3-aminophenylboronic acid is a common and versatile strategy for creating a diverse range of derivatives through amide coupling[6][7][8].
-
N-(2-methoxyethyl) Side Chain: This group is primarily incorporated to enhance pharmacokinetic properties. The 2-methoxyethyl (MOE) moiety is known to improve aqueous solubility, metabolic stability, and cell permeability[9][10]. In drug design, such modifications are critical for transitioning a potent inhibitor into a viable drug candidate by improving its absorption, distribution, metabolism, and excretion (ADME) profile[9][11][12].
Primary Application: Serine Protease Inhibition
Based on its structure, the most direct and well-supported application for this compound is as an inhibitor of serine proteases. This class of enzymes, which includes targets like thrombin, trypsin, chymotrypsin, and bacterial β-lactamases, plays a critical role in numerous physiological and pathological processes[13][14].
Mechanism of Action
Boronic acids function as transition-state analog inhibitors[5][15]. The mechanism involves a two-step process:
-
Initial Binding: The inhibitor first binds non-covalently to the enzyme's active site, forming an initial Michaelis-like complex (EI).
-
Covalent Adduct Formation: The catalytic serine's hydroxyl group performs a nucleophilic attack on the electrophilic boron atom. This converts the trigonal planar boronic acid (sp² hybridized) into a more stable, negatively charged tetrahedral boronate adduct (sp³ hybridized)[14][15]. This adduct is stabilized by interactions within the enzyme's "oxyanion hole," mimicking the high-energy intermediate of substrate hydrolysis[2][16].
This interaction is typically reversible, with the inhibitor able to dissociate, which can be advantageous in reducing off-target effects compared to irreversible inhibitors.
Caption: Mechanism of serine protease inhibition by a boronic acid.
Potential Therapeutic Targets
-
β-Lactamases: These bacterial enzymes confer resistance to β-lactam antibiotics. Boronic acid inhibitors like Vaborbactam are clinically approved to be used in combination with antibiotics[17]. This compound could be explored as an inhibitor for Class A and Class C β-lactamases[3][18][19].
-
Thrombosis: Serine proteases like thrombin and Factor Xa are central to the coagulation cascade. Boronic acid-based anticoagulants have been explored as therapeutic agents.
-
Inflammation: Proteases such as human neutrophil elastase are involved in inflammatory diseases. Peptide boronic acids have shown potent inhibition in this area[13].
-
Oncology: The proteasome, which has a threonine residue in its active site that functions similarly to serine, is a validated cancer target. The boronic acid drug Bortezomib was the first proteasome inhibitor approved for treating multiple myeloma[5][17].
Physicochemical Properties and Drug-Likeness
The substituents on the phenylboronic acid core are critical for tuning its properties for biological efficacy.
| Property | Influence of Functional Groups | Rationale |
| pKa | The pKa of phenylboronic acid is ~8.7. The meta-carbamoyl group is weakly electron-withdrawing, which is expected to slightly lower the pKa.[20][21] A lower pKa is often desirable as it increases the concentration of the active anionic boronate form at physiological pH (~7.4)[22]. | |
| Solubility | The N-(2-methoxyethyl) group is designed to significantly improve aqueous solubility compared to a simple alkyl or aryl substituent. The ether oxygen and amide group can act as hydrogen bond acceptors. | Improved solubility is crucial for administration and distribution in the body. The introduction of polar groups is a common strategy to achieve this[3]. |
| Lipophilicity (LogD) | The methoxyethyl group balances lipophilicity. While adding carbon atoms increases lipophilicity, the oxygen atom mitigates this effect. This balance is key for achieving cell membrane permeability without sacrificing aqueous solubility. | An optimal LogD (typically between 1 and 3) is often sought for oral bioavailability, balancing solubility with the ability to cross lipid membranes. |
| Metabolic Stability | The ether linkage in the methoxyethyl group is generally more resistant to metabolic degradation than, for example, an ester or a simple alkyl chain. | Enhanced stability increases the compound's half-life in the body, potentially allowing for less frequent dosing[9]. |
Protocols for Synthesis and Evaluation
Protocol 1: Synthesis via Amide Coupling
This protocol outlines a standard method for synthesizing the target compound from commercially available starting materials. The foundational reaction is an amide bond formation between an amine and a carboxylic acid (or its activated form), a cornerstone of medicinal chemistry. Here, we adapt this to couple 3-aminophenylboronic acid with a suitable precursor.
Caption: Synthetic workflow for the target compound.
Objective: To synthesize this compound.
Materials:
-
3-Aminophenylboronic acid (or its hydrochloride salt)[23]
-
2-Methoxyethyl isocyanate or an activated form of 2-methoxyacetic acid (e.g., acid chloride)
-
Coupling agents (if starting from carboxylic acid): EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)
-
Base: Diisopropylethylamine (DIPEA) or triethylamine (TEA)
-
Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Reagents for workup and purification: 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel for chromatography.
Procedure:
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-aminophenylboronic acid (1.0 eq) in anhydrous DMF.
-
Activation (if using carboxylic acid): Add 2-methoxyacetic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Coupling: Add DIPEA (2.5 eq) to the reaction mixture. Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to yield the final product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Enzyme Inhibition Assay (IC₅₀ Determination)
This protocol provides a general method to determine the inhibitory potency (IC₅₀) of the synthesized compound against a model serine protease, such as chymotrypsin, using a chromogenic substrate.
Objective: To determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀).
Materials:
-
Serine protease (e.g., Bovine α-Chymotrypsin)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4[24]
-
Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin)
-
Inhibitor: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of the enzyme in the assay buffer.
-
Prepare a working solution of the substrate in the assay buffer.
-
Prepare a serial dilution of the inhibitor stock solution in assay buffer. Ensure the final DMSO concentration in all wells is constant and low (<1% v/v) to avoid affecting enzyme activity[24].
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a fixed volume of assay buffer, the enzyme solution, and varying concentrations of the inhibitor solution.
-
Positive Control (100% activity): Add assay buffer, enzyme solution, and buffer with DMSO (no inhibitor).
-
Negative Control (0% activity/blank): Add assay buffer, substrate solution, and buffer with DMSO (no enzyme).
-
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced, which is important for time-dependent or slow-binding inhibitors[13][14].
-
Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Measure Absorbance: Immediately begin monitoring the change in absorbance at 405 nm over time (kinetic mode) using the microplate reader. The product of the reaction (p-nitroaniline) is yellow and absorbs at this wavelength.
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each well from the linear portion of the absorbance vs. time plot.
-
Normalize the velocities of the test wells to the positive control (set to 100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value[24].
-
This structured approach, grounded in the established chemistry of boronic acids and their analogs, provides a comprehensive guide for researchers to synthesize, evaluate, and understand the potential of this compound as a valuable tool in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. Facile synthesis of boronic acid-functionalized magnetic nanoparticles for efficient dopamine extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-Specific Modification Using the 2'-Methoxyethyl Group Improves the Specificity and Activity of siRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of the serine proteases leukocyte elastase, pancreatic elastase, cathepsin G, and chymotrypsin by peptide boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. US5702952A - Labelled boronic acid derivatives - Google Patents [patents.google.com]
- 23. 3-氨基苯硼酸 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 24. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Note: A Practical Guide to Utilizing 3-(2-methoxyethylcarbamoyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Abstract
3-(2-methoxyethylcarbamoyl)phenylboronic acid is a valuable molecular building block, particularly significant in the synthesis of complex organic molecules for drug discovery and materials science. Its structure incorporates a phenylboronic acid moiety, primed for palladium-catalyzed cross-coupling, and a flexible side chain that can influence solubility and molecular interactions. This guide provides an in-depth exploration of its primary application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2][3] We present detailed experimental protocols, mechanistic insights, and troubleshooting strategies to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors.
Introduction to this compound
Overview and Significance
This compound has emerged as a key intermediate in medicinal chemistry. It is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of molecules like PROTACs (Proteolysis Targeting Chimeras) that are at the forefront of novel therapeutic strategies.[4] The boronic acid group is a versatile functional handle for the Suzuki-Miyaura reaction, while the N-(2-methoxyethyl)benzamide portion of the molecule provides a vector for modifying physicochemical properties or for linking to other molecular fragments.
Physicochemical Properties
A clear understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Reference |
| CAS Number | 850567-33-8 | [4][5][6][7][8] |
| Molecular Formula | C₁₀H₁₄BNO₄ | [4][6] |
| Molecular Weight | 223.03 g/mol | [4] |
| Purity | Typically ≥98% | [4] |
| Appearance | White to off-white solid | |
| Storage | Room temperature, desiccated | [4] |
Chemical Structure
The structure highlights the key functional groups: the reactive boronic acid and the carbamoyl side chain.
Caption: Structure of this compound.
Safety and Handling
2.1. Hazard Identification While specific data for this compound is limited, arylboronic acids as a class should be handled with care.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
-
Ingestion: Harmful if swallowed.
-
Handling: Avoid dust formation. Use in a well-ventilated fume hood.
2.2. Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Lab coat.
2.3. Storage and Stability Boronic acids can be susceptible to dehydration to form cyclic boroxine anhydrides and are often hygroscopic.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen).[4]
-
Stability: Avoid prolonged exposure to moisture and air to prevent degradation and ensure stoichiometric accuracy in reactions.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
Mechanistic Overview
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds. The catalytic cycle, driven by a palladium catalyst, involves three fundamental steps.[1][2][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide (Ar-X), forming a Pd(II) complex.[9]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is crucial and requires activation of the boronic acid by a base to form a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻).[2][10][11][12]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[9]
Diagram of the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Components and Their Roles
The success of a Suzuki coupling hinges on the careful selection of each component.
-
Boronic Acid: The source of the nucleophilic carbon fragment. In this case, this compound.
-
Coupling Partner (Electrophile): Typically an aryl, heteroaryl, or vinyl halide (I, Br, Cl) or triflate (OTf). The reactivity order is generally I > Br > OTf >> Cl.[3]
-
Palladium Catalyst: The engine of the catalytic cycle. Often used as a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) which is reduced in situ to the active Pd(0) species, or as a direct Pd(0) source (e.g., Pd(PPh₃)₄).
-
Ligand: Phosphine-based ligands (e.g., PPh₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are used to stabilize the palladium center, enhance its solubility, and modulate its reactivity. Bulky, electron-rich ligands often promote the oxidative addition and reductive elimination steps.[1]
-
Base: Essential for activating the boronic acid.[10][11][12] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact yield and must be matched to the substrates, as some functional groups may be base-sensitive.
-
Solvent: A solvent or solvent mixture that can dissolve all components is required. Common systems include toluene/water, dioxane/water, or DMF/water. The presence of water often facilitates the formation of the active borate species.[13]
Experimental Protocols
General Considerations
-
Inert Atmosphere: To prevent oxidation and deactivation of the Pd(0) catalyst, reactions should be set up under an inert atmosphere (Argon or Nitrogen). This is achieved by degassing the solvent and purging the reaction vessel.
-
Reagent Quality: Use high-purity reagents and anhydrous solvents (where specified) to avoid side reactions and ensure reproducibility.
Protocol 1: Standard Thermal Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol outlines a general procedure for coupling the title compound with a generic aryl bromide.
Reagents Table:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| Aryl Bromide (Ar-Br) | - | - | 1.0 | 1.0 |
| This compound | 223.03 | 268 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | 0.03 (3 mol%) |
| K₂CO₃ | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water (degassed) | - | 2 mL | - | - |
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (268 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with Argon or Nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete (starting material consumed), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final biaryl product.
Protocol 2: Microwave-Assisted Coupling for Accelerated Synthesis
Microwave irradiation can dramatically reduce reaction times from hours to minutes, which is particularly useful for high-throughput synthesis.[14]
Step-by-Step Methodology:
-
Vessel Preparation: In a dedicated microwave reaction vial with a stir bar, combine the aryl chloride (1.0 mmol), this compound (335 mg, 1.5 mmol), Pd/C (10% on carbon, 1 mol%), sodium carbonate (398 mg, 3.75 mmol), and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 1 mmol).
-
Solvent Addition: Add 4 mL of degassed water.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate with stirring at 120-150 °C for 10-30 minutes.[14]
-
Workup and Purification: Follow steps 6-9 from Protocol 1.
Troubleshooting Guide
Even a robust reaction like the Suzuki coupling can encounter issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Poor quality base or solvent.3. Insufficient temperature. | 1. Use fresh catalyst or a different pre-catalyst/ligand system. Ensure rigorous degassing.[15]2. Use freshly opened/dried base and anhydrous solvents.3. Increase reaction temperature or switch to a higher-boiling solvent. |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom from the solvent or trace water. This is often promoted by high temperatures and certain bases. | 1. Use milder conditions (lower temperature, different base like K₃PO₄).2. Use anhydrous conditions if the reaction allows.[15]3. Use the boronic acid as the limiting reagent if its cost is high. |
| Homocoupling | Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often caused by the presence of oxygen. | 1. Improve the degassing procedure for solvents and the inerting of the reaction vessel.[1]2. Use a direct Pd(0) source instead of a Pd(II) pre-catalyst.[15] |
| Dehalogenation of Electrophile | The aryl halide is reduced, replacing the halogen with hydrogen. | 1. This can be a competing pathway. Try a different ligand or catalyst system. Some phosphine ligands can facilitate this side reaction. |
Characterization of the Coupled Product
The identity and purity of the synthesized product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure and connectivity of the new biaryl product.
-
Mass Spectrometry (MS): LC-MS for reaction monitoring and to confirm the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) for accurate mass determination and elemental composition confirmation.
Conclusion
This compound is a highly effective building block for constructing complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction. By understanding the reaction mechanism, carefully selecting conditions, and employing systematic troubleshooting, researchers can reliably incorporate this valuable reagent into synthetic routes for novel pharmaceuticals and advanced materials.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 850567-33-8 CAS Manufactory [m.chemicalbook.com]
- 6. 850567-33-8(this compound) | Kuujia.com [fr.kuujia.com]
- 7. CAS [chemicalbook.com]
- 8. labfind.co.kr [labfind.co.kr]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. catalysis-consulting.com [catalysis-consulting.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Application of 3-(2-methoxyethylcarbamoyl)phenylboronic Acid for Novel Compound Development
Foreword
This guide is designed to provide a comprehensive operational framework for the use of 3-(2-methoxyethylcarbamoyl)phenylboronic acid as a key building block in modern synthetic and medicinal chemistry. We will delve into the rationale behind protocol design, focusing on the compound's application in the robust and versatile Suzuki-Miyaura cross-coupling reaction. The methodologies presented are grounded in established chemical principles to ensure reproducibility and facilitate troubleshooting, empowering researchers to accelerate their discovery programs.
Compound Profile and Strategic Value
This compound is a bifunctional synthetic intermediate engineered for utility in drug discovery. Its value lies in the strategic placement of its functional groups:
-
The Phenylboronic Acid Moiety: Positioned for reactivity, this group is a cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of carbon-carbon bonds with a wide array of aryl and heteroaryl halides.[1][2]
-
The meta-Substituted Side Chain: The 3-(2-methoxyethylcarbamoyl) group is not merely an inert spectator. Its presence influences the electronic nature of the boronic acid.[1][3] More critically, it serves as a versatile "handle" for modulating the physicochemical properties of the final molecule. The amide and ether functionalities can participate in hydrogen bonding and alter solubility and cell permeability, making it a valuable feature for library synthesis and lead optimization.[4] This compound is frequently utilized as a building block for PROteolysis TArgeting Chimeras (PROTACs) and other protein degraders.[5]
The primary application for this reagent, and the focus of this document, is the Suzuki-Miyaura reaction, a Nobel Prize-winning methodology celebrated for its functional group tolerance and reliability.[6]
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction facilitates the synthesis of biaryl scaffolds, a privileged motif in numerous FDA-approved pharmaceuticals. The general transformation using our target compound is depicted below.
Diagram 1: General Suzuki-Miyaura Reaction Scheme
Caption: General scheme for the synthesis of biaryl compounds.
The "Why": Mechanistic Insights for Protocol Optimization
A robust understanding of the catalytic cycle is essential for rational optimization and troubleshooting.[7][8] Each component of the reaction plays a critical role in one of the three key steps.
Diagram 2: Simplified Suzuki-Miyaura Catalytic Cycle
Caption: The three key stages of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner. The efficiency of this step is highly dependent on the halide (I > Br > Cl > F). For less reactive halides like aryl chlorides, the use of electron-rich, bulky phosphine ligands is often required to promote this step.[8]
-
Transmetalation: This is frequently the rate-determining step. The base activates the boronic acid to form a more nucleophilic boronate complex, which then transfers its aryl group to the palladium center. The choice of base and the presence of water can significantly impact the rate and success of this step.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. Bulky ligands on the palladium catalyst can facilitate this final step.[8]
Detailed Experimental Protocol
This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Reagents and Materials
| Component | Recommended Specification | Example Supplier | Key Considerations & Rationale |
| This compound | ≥98% Purity | Combi-Blocks, Sigma-Aldrich | Store in a desiccator. Boronic acids can dehydrate to form boroxines or undergo protodeboronation, reducing reactivity.[9] |
| Aryl Halide (e.g., Aryl Bromide) | ≥98% Purity | Various | Purity is crucial to avoid side reactions. Aryl bromides offer a good balance of reactivity and stability. |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Strem, Sigma-Aldrich | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(II) pre-catalysts like PdCl₂(dppf) are often more air-stable but require in situ reduction.[9] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Acros Organics, Alfa Aesar | Use 2-3 equivalents. K₂CO₃ is a good starting point. Cs₂CO₃ is more reactive and can be effective for challenging couplings. |
| Solvents | Anhydrous/Degassed Grade | Fisher Scientific, J.T.Baker | A common system is Dioxane/Water or Toluene/Water (e.g., 4:1 v/v). Crucially , solvents must be degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[9] |
| Inert Gas | Argon or Nitrogen, ≥99.998% | Airgas, Praxair | An inert atmosphere is mandatory to protect the catalyst from oxygen.[8] |
Step-by-Step Reaction Procedure
Diagram 3: Experimental Workflow
Caption: A standard workflow for Suzuki-Miyaura cross-coupling.
-
Vessel Preparation: In a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv, e.g., 0.5 mmol), this compound (1.2 equiv, 0.6 mmol), base (e.g., K₂CO₃, 2.0 equiv, 1.0 mmol), and palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv, 0.015 mmol). A slight excess of the boronic acid is used to ensure complete consumption of the potentially more valuable halide partner.[9]
-
Inerting the System: Securely seal the flask with a rubber septum. Connect the flask to a Schlenk line or manifold. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to thoroughly remove all oxygen.
-
Solvent Addition: Using a syringe, add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water). The mixture should be stirred to ensure homogeneity.
-
Reaction Execution: Lower the flask into a pre-heated oil bath set to 90 °C. Allow the reaction to stir vigorously for the required time (typically 2-16 hours).
-
Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the disappearance of the limiting reagent (aryl bromide).
-
Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and saturated aqueous NaCl (brine, 1 x 15 mL).
-
Purification and Characterization: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel to yield the pure biaryl product. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting Guide
| Observation | Potential Cause | Recommended Action |
| No or Low Conversion | Inactive catalyst due to oxygen exposure; Poor quality reagents; Insufficient temperature. | Ensure rigorous degassing of solvents and proper inert technique.[9] Use a fresh batch of catalyst. Screen higher temperatures (e.g., 100-110 °C). |
| Protodeboronation (Boronic acid is consumed but replaced by -H) | Presence of excess water or acidic impurities; Prolonged heating. | Use anhydrous base and solvents if possible (though some water is often beneficial).[9] Minimize reaction time after starting material is consumed. |
| Homocoupling (Boronic acid couples with itself) | Oxygen present in the reaction mixture; Pd(II) species promoting side reaction. | Improve inert atmosphere technique.[8] Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this. |
| Stalled Reaction | Catalyst deactivation; Insoluble reagents or intermediates. | Consider a more robust catalyst system (e.g., a Buchwald pre-catalyst).[9] Try a different solvent system (e.g., DMF, THF) to improve solubility.[10] |
References
- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Note: Determining the Solubility of 3-(2-methoxyethylcarbamoyl)phenylboronic acid in Common Organic Solvents
Introduction
3-(2-methoxyethylcarbamoyl)phenylboronic acid is an organoboron compound of increasing interest within the fields of medicinal chemistry and drug development, particularly as a building block for protein degraders.[1] Its utility in synthetic protocols, such as the Suzuki-Miyaura cross-coupling reaction, and its influence on the physicochemical properties of final active pharmaceutical ingredients (APIs) necessitate a thorough understanding of its solubility characteristics.[2][3] The solubility of this reagent is a critical parameter that dictates solvent selection for reactions, purification strategies, and formulation development.
This technical guide provides an in-depth overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in public literature for this exact molecule, this document presents solubility data for the parent compound, phenylboronic acid, as a relevant proxy to infer general solubility trends.[2][4][5][6][7] Furthermore, detailed, field-proven experimental protocols are provided to enable researchers to accurately determine the solubility of the title compound in their specific solvents of interest.
Physicochemical Properties and Expected Solubility Profile
The molecular structure of this compound, with its boronic acid moiety, amide linkage, and ether functional group, suggests a moderate to high polarity. The boronic acid group can participate in hydrogen bonding as both a donor and acceptor, while the amide and ether functionalities also contribute to its polar nature.[8] Phenylboronic acid itself is soluble in most polar organic solvents and poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride.[3] It exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4][5][6][7]
It is anticipated that this compound will follow a similar trend. The additional polar functional groups (amide and ether) compared to phenylboronic acid may enhance its solubility in polar protic and aprotic solvents.
Table 1: Qualitative and Analogous Quantitative Solubility of Phenylboronic Acid Derivatives in Common Organic Solvents
| Solvent Class | Solvent Example | Expected Solubility of this compound | Phenylboronic Acid Solubility Data (as a proxy) |
| Polar Protic | Methanol, Ethanol | High | Soluble in ethanol[3] |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | High to Moderate | High solubility in acetone and ethers[4][5][6][7] |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Moderate solubility in chloroform[4][5][6][7] |
| Ethers | Diethyl ether, Dioxane | High to Moderate | High solubility in diethyl ether[4][5][6][7] |
| Hydrocarbons | Hexane, Toluene | Low to Very Low | Very low solubility in methylcyclohexane[4][5][6][7] |
Note: This table is intended as a general guide. Actual solubility should be determined experimentally.
Experimental Protocols for Solubility Determination
The choice of method for solubility determination depends on the required accuracy, throughput, and available equipment. For drug development and process chemistry, the "shake-flask" method is considered the gold standard for determining equilibrium (thermodynamic) solubility due to its reliability.[9][10][11] The dynamic (or synthetic) method is another robust technique, particularly useful for determining solubility as a function of temperature.[2][4][8][12]
Protocol 1: Equilibrium Solubility Determination via the Shake-Flask Method
This method measures the concentration of a compound in a saturated solution at equilibrium.[9]
Causality behind Experimental Choices:
-
Excess Solid: Ensures that the solution becomes saturated, which is the definition of equilibrium solubility.
-
Extended Agitation: Guarantees that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solid. A minimum of 24 hours is often recommended.[10]
-
Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.
-
Phase Separation: Filtration or centrifugation is necessary to remove undissolved solids before analysis to ensure only the solubilized compound is quantified.
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique as it provides high sensitivity, specificity, and can detect potential impurities or degradation of the compound.[9]
Workflow Diagram:
Caption: Shake-Flask Solubility Determination Workflow.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid should be visible.
-
Equilibration: Seal the vials and place them in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Analysis: Prepare a series of dilutions of the clear filtrate. Analyze these samples using a validated HPLC method with a suitable calibration curve to determine the concentration of the dissolved compound.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Protocol 2: Dynamic Solubility Determination via Turbidity Measurement
This synthetic method involves observing the temperature at which a solid-liquid mixture of known composition becomes a clear solution upon controlled heating.[4][5][6][7][12]
Causality behind Experimental Choices:
-
Known Composition: A precise ratio of solute to solvent is required to construct a solubility curve.
-
Slow Heating Rate: A slow and controlled heating rate (e.g., 0.1-0.5 °C/min) is essential to accurately pinpoint the dissolution temperature without overshooting the equilibrium point.[2]
-
Vigorous Stirring: Ensures the sample is homogeneous in temperature and composition, preventing localized supersaturation.
-
Turbidity Monitoring: The disappearance of turbidity, monitored visually or with a probe, provides a clear and objective endpoint for complete dissolution.[4][5][6][7]
Workflow Diagram:
Caption: Dynamic Solubility Determination Workflow.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into a jacketed glass vessel to create a biphasic sample of known composition.
-
Heating and Stirring: While stirring vigorously, heat the sample at a slow, constant rate (e.g., 0.2 °C/min) using a circulating water bath connected to the jacketed vessel.
-
Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually against a dark background with good lighting or, for higher accuracy, using a luminance probe or nephelometer that measures light scattering.[2][13]
-
Determination of Dissolution Temperature: Record the temperature at which the last solid particles disappear and the solution becomes completely clear. This is the solubility temperature for that specific composition.
-
Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
Safety and Handling Precautions
When handling this compound and organic solvents, standard laboratory safety procedures must be followed.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[14]
-
Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.[15]
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling, storage, and disposal information.[14][16]
Conclusion
References
- 1. calpaclab.com [calpaclab.com]
- 2. benchchem.com [benchchem.com]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. who.int [who.int]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rheolution.com [rheolution.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
The Role of 3-(2-methoxyethylcarbamoyl)phenylboronic Acid in Modern Catalyst Development
An Application Guide for Researchers
Introduction: The Versatility of Substituted Phenylboronic Acids
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of complex molecular architectures.[1] Among these, the Suzuki-Miyaura coupling reaction is preeminent, celebrated for its operational simplicity, functional group tolerance, and the low toxicity of its boron-based reagents.[2] At the core of this powerful transformation lies the boronic acid, a class of organoboron compounds that have revolutionized the formation of carbon-carbon bonds.[3]
While simple phenylboronic acids are foundational, the strategic introduction of substituents onto the phenyl ring allows for the fine-tuning of reactivity, solubility, and the introduction of secondary functionalities. 3-(2-Methoxyethylcarbamoyl)phenylboronic acid (C₁₀H₁₄BNO₄, CAS 850567-33-8) is an exemplary reagent that embodies this principle.[4] Its structure, featuring a carbamoyl group at the meta-position, not only modifies the electronic properties of the boronic acid but also introduces potential coordination sites and enhances solubility in organic solvents.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the established and potential roles of this compound in catalyst development. We will delve into its primary application as a nucleophilic partner in Suzuki-Miyaura coupling, explore its potential as a directing group or ligand scaffold, and discuss its theoretical application in the emerging field of Boronic Acid Catalysis (BAC). The protocols and insights provided herein are designed to be both instructional and foundational, enabling researchers to harness the full potential of this versatile building block.
Section 1: Core Application in Suzuki-Miyaura Cross-Coupling
The most prominent role of this compound is as a nucleophilic coupling partner for the synthesis of biaryl compounds via the Suzuki-Miyaura reaction.[5] This reaction facilitates the formation of a C(sp²)-C(sp²) bond between an aryl halide (or pseudohalide) and the boronic acid, catalyzed by a palladium(0) species.[6]
Mechanistic Considerations & the Role of Substituents
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-determining step.[7]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[2] The electronic nature of the boronic acid's substituent can influence the rate of this step. The electron-withdrawing nature of the meta-carbamoyl group in this compound can modulate the nucleophilicity of the ipso-carbon, impacting transmetalation kinetics.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new biaryl product and regenerating the Pd(0) catalyst.[6]
The 2-methoxyethylcarbamoyl side chain also imparts favorable physical properties, such as increased solubility in common organic solvents like dioxane or THF, which can be critical for achieving homogeneous reaction conditions and improving reaction efficiency.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and temperature may be required for specific substrates.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.08 mmol, 8 mol%)[6]
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)[6]
-
1,4-Dioxane and Water (4:1 mixture, degassed), 5 mL
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), the phosphine ligand (0.08 mmol), and K₂CO₃ (2.0 mmol).
-
Rationale: The use of an oven-dried flask under an inert atmosphere is crucial to prevent the deactivation of the palladium catalyst by oxygen.
-
-
Inerting: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.
-
Rationale: Water is often essential for the transmetalation step, while dioxane solubilizes the organic reagents and catalyst. Degassing removes dissolved oxygen.
-
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-16 hours.
-
Rationale: Heating accelerates the reaction, particularly the often rate-limiting oxidative addition step. Reaction progress should be monitored.
-
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Rationale: The aqueous washes remove the inorganic base and boron byproducts.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Common Reagents/Conditions | Rationale & Notes | Citation |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Pre-catalysts that form the active Pd(0) species in situ. Loadings typically range from 0.1-5 mol%. | [6][8] |
| Ligand | PPh₃, Buchwald ligands (e.g., SPhos) | Stabilizes the Pd center and modulates its reactivity. Bulky, electron-rich phosphines can improve activity for challenging substrates. | [6][9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the boronic acid for transmetalation. The choice of base can significantly impact yield and must be compatible with substrate functional groups. | [6][10] |
| Solvent | Toluene, Dioxane, THF, DMF (often with H₂O) | Solubilizes reactants and influences reaction kinetics. Biphasic systems with water are common. | [10][11] |
| Temperature | 60 - 110 °C | Varies depending on the reactivity of the aryl halide (I > Br > Cl). | [5] |
Section 2: Potential Role as a Chelating Directing Group
Beyond its fundamental role as a coupling partner, the structure of this compound suggests a more nuanced role in directing catalytic processes. The amide functionality contains both nitrogen and oxygen atoms with lone pairs of electrons, which can act as Lewis bases and coordinate to a transition metal center.
While the meta-positioning of the carbamoyl group is not ideal for forming a stable, five- or six-membered chelate ring with the boronic acid group in an intramolecular fashion, it could participate in intermolecular coordination or influence the conformation of a catalytic intermediate. In reactions involving ortho-substituted substrates, similar functional groups have been shown to chelate to the palladium center during the catalytic cycle, influencing regioselectivity and atropisomerism.[12][13][14] This effect, known as directing group assistance, can be a powerful tool in complex molecule synthesis.
Further research could explore if the methoxyethylcarbamoyl moiety can act as a bidentate ligand scaffold for other catalytic metals after the boronic acid has been consumed or derivatized, opening avenues for novel catalyst design.
Section 3: Application in Boronic Acid Catalysis (BAC)
A rapidly developing area of organocatalysis utilizes boronic acids not as reagents, but as the catalysts themselves.[15] Boronic Acid Catalysis (BAC) leverages the Lewis acidic nature of the boron atom to activate functional groups, most notably hydroxyl groups in alcohols and carboxylic acids, for dehydrative transformations.[16] This approach is highly atom-economical, as the only byproduct is water.
This compound is a candidate for BAC. The electron-withdrawing carbamoyl group can increase the Lewis acidity of the boron center, potentially enhancing its catalytic activity compared to unsubstituted phenylboronic acid.
Protocol 2: Representative BAC Reaction - Amide Bond Formation
This protocol describes a general method for the direct amidation of a carboxylic acid with an amine, a reaction that can be catalyzed by arylboronic acids.
Materials:
-
Carboxylic Acid (1.0 mmol, 1.0 equiv)
-
Amine (1.1 mmol, 1.1 equiv)
-
This compound (0.05 mmol, 5 mol%)
-
Toluene (or other non-polar solvent), 2 mL
-
Dean-Stark apparatus or molecular sieves (4Å) for water removal
-
Round-bottom flask with a magnetic stir bar and reflux condenser
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap filled with toluene, add the carboxylic acid (1.0 mmol), the amine (1.1 mmol), and this compound (0.05 mmol).
-
Alternative: If a Dean-Stark trap is not used, add activated 4Å molecular sieves (approx. 200 mg) to the flask.
-
Rationale: The removal of water is critical to drive the equilibrium of this dehydration reaction towards the amide product.
-
-
Solvent Addition: Add toluene (2 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the formation of the amide product by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. If molecular sieves were used, filter them off. Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (to remove unreacted carboxylic acid) and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Conclusion
This compound is a valuable and versatile reagent in the toolkit of the modern synthetic chemist. Its primary and well-established role as a robust coupling partner in Suzuki-Miyaura reactions is complemented by its potential for more advanced applications, including directing group strategies and organocatalysis. The functional handles present in its structure—the boronic acid, the aromatic ring, and the substituted carbamoyl group—provide multiple avenues for innovation in catalyst design and reaction development. The protocols and conceptual frameworks presented in this guide serve as a foundation for researchers to explore and expand the utility of this and related substituted boronic acids in their own work.
References
- 1. nbinno.com [nbinno.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. parchem.com [parchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 12. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Coupling with 3-(2-Methoxyethylcarbamoyl)phenylboronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for improving reaction yields in Suzuki-Miyaura cross-coupling reactions utilizing 3-(2-methoxyethylcarbamoyl)phenylboronic acid . The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, moving from frequently asked questions to advanced troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that might influence my Suzuki-Miyaura reaction?
A1: this compound possesses two main features that impact its reactivity. First, the carbamoyl group at the meta-position is moderately electron-withdrawing. This electronic effect can influence the transmetalation step of the catalytic cycle. Second, the molecule has good solubility in many polar organic solvents, which is advantageous for reaction setup. However, like many boronic acids, it is susceptible to certain side reactions under coupling conditions.
Q2: I am seeing low to no yield in my reaction. What are the most common initial checks I should perform?
A2: When a Suzuki-Miyaura coupling fails, a systematic check of your reagents and reaction setup is the best first step:
-
Reagent Quality: Boronic acids can degrade over time. Ensure your this compound is of high purity and has been stored properly. Consider using a freshly opened bottle or purifying older batches if degradation is suspected.
-
Catalyst and Ligand Integrity: The active Pd(0) species is crucial for the reaction. Ensure your palladium catalyst and phosphine ligands have not been deactivated by oxygen. Use fresh reagents and proper inert atmosphere techniques.[1]
-
Inert Atmosphere: Oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen, and that your solvents are properly degassed.
-
Base and Solvent Purity: Use high-purity, anhydrous (if intended) and degassed solvents. The choice and quality of the base are also critical for activating the boronic acid.[2]
Q3: What is protodeboronation and how can I minimize it with this specific boronic acid?
A3: Protodeboronation is a major side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom, leading to a significant loss of your starting material and reduced yield. This is a common issue, especially with electron-deficient boronic acids.
To minimize protodeboronation:
-
Choice of Base: The base is necessary to activate the boronic acid, but harsh basic conditions can promote protodeboronation. Using milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial.
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for this side reaction. Employing anhydrous conditions can help mitigate this issue.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate can protect it from premature decomposition. These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.
Troubleshooting Guide: Low Reaction Yield
This section provides a more detailed approach to troubleshooting low yields, with a focus on issues pertinent to this compound.
Issue 1: Inefficient Transmetalation
The electron-withdrawing nature of the carbamoyl group can slow down the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst.
Solutions:
-
Stronger, Non-Nucleophilic Base: A stronger base can more effectively form the boronate "ate" complex, which is more nucleophilic and reactive in the transmetalation step.[3] Consider using K₃PO₄ or Cs₂CO₃.
-
Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the catalytic cycle.
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation barrier for transmetalation. However, be mindful that this can also increase the rate of side reactions.
Issue 2: Catalyst Deactivation or Insufficient Activity
The success of the reaction hinges on the generation and maintenance of the active Pd(0) catalyst.
Solutions:
-
Catalyst Choice: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure your conditions are suitable for its reduction to Pd(0). Alternatively, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be beneficial.
-
Rigorous Degassing: As mentioned, oxygen is detrimental. Ensure solvents are thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.
-
Ligand Selection: For challenging couplings, especially with less reactive aryl chlorides, specialized ligands are often necessary to promote the oxidative addition step and stabilize the catalyst.
Issue 3: Homocoupling of the Boronic Acid
Homocoupling is the self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species.
Solutions:
-
Thorough Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst can reduce the amount of Pd(II) present at the beginning of the reaction.
-
Stoichiometry Control: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes help, but a large excess should be avoided as it can favor homocoupling.
Experimental Protocols
The following is a generalized protocol for a Suzuki-Miyaura coupling reaction with this compound. This should be considered a starting point, and optimization may be necessary for your specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1, 10 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Degassing: Further degas the reaction mixture by bubbling argon or nitrogen through the solution for another 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 85-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation
The choice of reaction components can significantly impact the yield. The following table provides a general guide for selecting conditions based on the nature of the coupling partners.
| Aryl Halide Reactivity | Boronic Acid Type | Recommended Catalyst System | Recommended Base | Typical Solvent |
| I > Br > OTf >> Cl | Electron-Deficient | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene/EtOH |
| Less reactive (e.g., Aryl-Cl) | Electron-Deficient | Pd₂(dba)₃ with Buchwald ligand (e.g., SPhos) | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields in Suzuki-Miyaura reactions.
References
Technical Support Center: Optimization of Suzuki Coupling for 3-(2-Methoxyethylcarbamoyl)phenylboronic Acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful optimization of Suzuki-Miyaura cross-coupling reactions involving 3-(2-methoxyethylcarbamoyl)phenylboronic acid. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experimental work.
Introduction: Navigating the Nuances of a Multifunctional Substrate
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its success is highly dependent on the fine-tuning of reaction parameters.[1] this compound presents a unique set of challenges and opportunities due to its specific structural features. The electron-withdrawing nature of the meta-substituted carbamoyl group can influence the reactivity of the boronic acid, while the presence of heteroatoms (N and O) in the side chain introduces the potential for catalyst chelation. This guide will address these specific considerations to help you achieve optimal yields and purity.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when working with this compound in Suzuki coupling reactions.
Q1: What are the primary challenges I should anticipate with this specific boronic acid?
A1: The primary challenges are twofold:
-
Protodeboronation: The electron-withdrawing carbamoyl group can render the boronic acid more susceptible to protodeboronation, a side reaction where the boronic acid moiety is replaced by a hydrogen atom.[2] This is often exacerbated by high temperatures and the choice of base.
-
Catalyst Inhibition/Chelation: The amide functionality in the side chain has the potential to coordinate with the palladium catalyst. This chelation could either be beneficial by stabilizing the catalyst or detrimental by inhibiting its catalytic activity. Careful ligand selection is key to mitigating this.
Q2: What is a good starting point for catalyst and ligand selection?
A2: For electronically deactivated or sterically hindered arylboronic acids, bulky and electron-rich phosphine ligands are often a good choice.[3] A reliable starting point would be to use a pre-catalyst like Pd(dppf)Cl₂ or to form the catalyst in situ using a palladium source like Pd₂(dba)₃ with a ligand such as SPhos or XPhos. These ligands have demonstrated success with similarly functionalized boronic acids.[4]
Q3: Which base should I choose for my initial screening?
A3: The choice of base is critical. A moderately strong inorganic base is generally recommended to activate the boronic acid without promoting excessive protodeboronation.[5] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points.[6] For substrates that are particularly sensitive to protodeboronation, a milder base like cesium fluoride (CsF) or potassium fluoride (KF) could be beneficial.[7]
Q4: Is it necessary to use aqueous or anhydrous conditions?
A4: The presence of water can be beneficial in Suzuki couplings as it can aid in the dissolution of the inorganic base and facilitate the transmetalation step.[2] However, for substrates prone to protodeboronation, minimizing water content can be advantageous. A good starting point is a biphasic solvent system like dioxane/water or toluene/water. If protodeboronation is a significant issue, consider switching to an anhydrous solvent system with a soluble base.
Q5: My boronic acid appears to be degrading upon storage. How can I improve its stability?
A5: Boronic acids, especially those with electron-withdrawing groups, can be prone to decomposition. To improve stability, consider converting the boronic acid to a more robust derivative like a pinacol ester (BPin) or an MIDA boronate.[8] These derivatives are generally more stable to storage and can be used directly in the Suzuki coupling reaction, often releasing the active boronic acid species in situ.
Part 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the optimization of the Suzuki coupling of this compound.
Visual Troubleshooting Workflow
The following diagram outlines a logical decision-making process for diagnosing and resolving common experimental problems.
Caption: A decision tree for troubleshooting low yields in the Suzuki coupling of this compound.
Detailed Troubleshooting Scenarios
Scenario 1: Low Conversion of Starting Materials
-
Potential Cause: Inefficient catalyst activation or deactivation. The amide moiety in your substrate could be interfering with the catalytic cycle.
-
Troubleshooting Steps:
-
Ligand Screening: The choice of ligand is paramount. A ligand screen is highly recommended. Start with bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) which are known to promote the reductive elimination step and can be effective for challenging substrates.
-
Palladium Source: Vary the palladium source. While pre-catalysts are convenient, generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ can sometimes be more effective.
-
Inert Atmosphere: Ensure rigorous exclusion of oxygen. De-gas all solvents thoroughly and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration. Oxygen can oxidatively deactivate the Pd(0) catalyst.[2]
-
Scenario 2: Significant Protodeboronation Observed
-
Potential Cause: The combination of base, solvent, and temperature is too harsh for your electron-deficient boronic acid.
-
Troubleshooting Steps:
-
Base Selection: Switch to a milder base. A comparison of K₃PO₄, K₂CO₃, and CsF is a good starting point. Weaker bases can reduce the rate of protodeboronation.[5]
-
Temperature Optimization: Lower the reaction temperature. Run the reaction at the lowest temperature that provides a reasonable reaction rate. High temperatures accelerate protodeboronation.
-
Solvent System: If using an aqueous solvent system, try reducing the amount of water or switching to a completely anhydrous system with a soluble base like potassium trimethylsilanolate (KOTMS).
-
Boronic Acid Stability: As a more robust solution, convert the boronic acid to its pinacol (BPin) or MIDA ester derivative. These are significantly more resistant to protodeboronation.[8]
-
Scenario 3: Formation of Homocoupled Byproducts
-
Potential Cause: The transmetalation step is slow relative to the oxidative addition and reductive elimination of two boronic acid molecules.
-
Troubleshooting Steps:
-
Stoichiometry: Ensure you are using a slight excess of the boronic acid (typically 1.2-1.5 equivalents). An excess can help drive the transmetalation to completion.
-
Base and Water: The choice and concentration of the base, as well as the presence of water, can influence the rate of transmetalation. A screen of different bases and solvent systems is recommended.
-
Ligand Effects: The ligand can influence the relative rates of the catalytic cycle steps. Experiment with different ligands to find one that favors the desired cross-coupling pathway.
-
Part 3: Experimental Protocols and Data
Recommended Starting Conditions for Parameter Screening
The following table provides a set of recommended starting conditions for a systematic optimization of the Suzuki coupling of this compound with a generic aryl bromide.
| Parameter | Recommended Starting Conditions | Variations for Screening |
| Aryl Halide | 1.0 equiv | Aryl-Br, Aryl-I, Aryl-Cl (requires more active catalyst) |
| Boronic Acid | 1.2 - 1.5 equiv | This compound |
| Palladium Source | Pd₂(dba)₃ (2 mol %) or Pd(dppf)Cl₂ (4 mol %) | Pd(OAc)₂, Pd(PPh₃)₄ |
| Ligand | SPhos (4 mol %) or XPhos (4 mol %) | RuPhos, P(t-Bu)₃, dppf |
| Base | K₃PO₄ (2.0 equiv) | K₂CO₃, Cs₂CO₃, CsF, KF |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O, THF/H₂O, Anhydrous Dioxane |
| Temperature | 80 - 100 °C | Room Temperature to 120 °C |
| Concentration | 0.1 M | 0.05 M to 0.5 M |
High-Throughput Screening (HTS) Protocol
For a more comprehensive optimization, a high-throughput screening approach in a 96-well plate format is highly effective.
1. Stock Solution Preparation:
-
Prepare stock solutions of the aryl halide, this compound, various palladium pre-catalysts, ligands, and bases in suitable anhydrous and degassed solvents (e.g., dioxane, THF).
2. Reaction Plate Preparation:
-
Using an automated liquid handler in a glovebox, dispense the stock solutions into a 96-well reaction plate according to a predefined experimental design. Each well will contain a unique combination of catalyst, ligand, base, and solvent.
3. Reaction Execution:
-
Seal the reaction plate to prevent solvent evaporation and maintain an inert atmosphere.
-
Place the plate on a heating block with agitation at the desired temperature for a set time (e.g., 12-24 hours).
4. Quenching and Analysis:
-
After the reaction is complete, cool the plate to room temperature.
-
Quench each reaction with a suitable solvent (e.g., water or methanol).
-
Analyze the samples using a rapid method like UPLC-MS to determine the yield of the desired product in each well.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst.[3] This is followed by transmetalation, where the organic group from the boronic acid (activated by the base) is transferred to the palladium center.[5] Finally, reductive elimination forms the C-C bond of the product and regenerates the Pd(0) catalyst.[1]
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. researchgate.net [researchgate.net]
- 3. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
stability and degradation of 3-(2-methoxyethylcarbamoyl)phenylboronic acid
Introduction
Welcome to the technical support guide for 3-(2-methoxyethylcarbamoyl)phenylboronic acid (CAS: 850567-33-8). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and handling of this compound. As a key building block in various research applications, particularly in the synthesis of protein degraders, understanding its chemical behavior is critical for experimental success.[1] This guide synthesizes established knowledge on phenylboronic acids with practical, experience-driven insights to help you navigate common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of the compound.
-
Storage Temperature: While some suppliers suggest room temperature storage, for long-term stability and to minimize potential degradation, it is advisable to store the solid compound in a tightly sealed container in a cool, dry place.[1][2] Refrigeration (2-8 °C) is a good practice, especially once the container has been opened. Some phenylboronic acids are hygroscopic, so minimizing exposure to moisture is key.[3]
-
Inert Atmosphere: For extended storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) can prevent slow oxidation.[2]
-
Handling: Always handle the compound in a well-ventilated area, avoiding dust formation.[4][5] Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][6]
Q2: What is the general stability of this boronic acid in solution?
A2: The stability in solution is highly dependent on the solvent, pH, and presence of other reagents.
-
pH Sensitivity: Phenylboronic acids are known to be sensitive to pH. In aqueous solutions with a pH higher than their pKa, they convert from the neutral trigonal form to an anionic tetrahedral boronate form.[7] This equilibrium can affect reactivity and stability.[7] Acidic conditions can also promote certain degradation pathways.[8]
-
Oxidative Instability: A primary degradation pathway for boronic acids is oxidation.[9][10] At physiological pH, phenylboronic acids can be oxidized by reactive oxygen species (ROS).[9] This process, known as oxidative deboronation, results in the cleavage of the carbon-boron bond to form the corresponding phenol and boric acid.[8][9]
-
Solvent Choice: For experimental use, dissolve the compound in a dry, aprotic solvent immediately before use whenever possible. If aqueous solutions are necessary, they should be freshly prepared.
Q3: Can I use this compound in copper-catalyzed reactions?
A3: Caution is advised. Copper(I) is known to mediate the degradation of boronic acids by inserting into the carbon-boron bond.[11] This can be a significant issue in reactions like the copper-assisted azide-alkyne cycloaddition (CuAAC). If a copper catalyst is necessary, it is important to use protective strategies, such as the addition of fluoride, which has been shown to protect some boronic acids from Cu(I)-mediated decomposition.[11]
Q4: What are the typical impurities found in this compound?
A4: As with many aromatic boronic acids, impurities can be present even in newly purchased material. Common impurities include:
-
Protodeborylation products: The corresponding arene (3-(2-methoxyethylcarbamoyl)benzene) and boric acid.[12]
-
Oxidized species: The corresponding phenol resulting from oxidative deboronation.[9]
-
Anhydrides/Polymers: Boronic acids can dehydrate to form boroxines (cyclic trimers) or other polymeric anhydrides. This is often reversible upon addition of water.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Issue 1: Inconsistent or Low Yields in Coupling Reactions (e.g., Suzuki Coupling)
| Potential Cause | Recommended Solution | Scientific Rationale |
| Degradation of Boronic Acid | Use freshly purchased or properly stored material. Run a purity check (e.g., qNMR) before use. | Boronic acids can degrade over time, leading to lower effective concentrations of the active reagent.[12] Protodeborylation and oxidation are common degradation pathways.[9][12] |
| Formation of Boroxines | Dissolve the boronic acid in the reaction solvent with gentle heating and stirring before adding other reagents to break up the anhydride form. | Boronic acids can form cyclic trimeric anhydrides (boroxines) upon dehydration. These species are generally less reactive in coupling reactions. The equilibrium can be shifted back to the monomeric acid form in the presence of a suitable solvent. |
| Inhibitory Impurities | Purify the boronic acid before use. A common method involves forming an adduct with diethanolamine, which can sometimes be selectively precipitated and then hydrolyzed back to the pure boronic acid.[12] | Commercially available boronic acids can have purities below 50%, containing inhibitors or byproducts that interfere with catalysis.[12] |
Issue 2: Compound Appears Degraded Upon Analysis (e.g., by LC-MS or NMR)
| Potential Cause | Recommended Solution | Scientific Rationale |
| Oxidative Deboronation | Degas solvents and run reactions under an inert atmosphere (N₂ or Ar). Avoid exposure to air, especially in solution. | The carbon-boron bond is susceptible to cleavage by oxidation, particularly in the presence of reactive oxygen species, leading to the formation of a phenol.[8][9] |
| Hydrolytic Instability | Prepare aqueous solutions fresh and use them promptly. If stability in a specific buffer is a concern, perform a time-course stability study by analyzing aliquots over time with LC-MS. | The stability of the boronic acid can be pH-dependent. Destabilization of boronate ester bonds can occur in certain neutral or acidic solutions.[13] |
| Copper-Mediated Degradation | If trace copper is suspected from previous steps, consider adding a chelating agent. In copper-catalyzed reactions, add a protecting agent like fluoride.[11] | Even catalytic amounts of copper (I) can lead to significant degradation of the boronic acid.[11] |
Experimental Protocols & Visualizations
Protocol 1: Assessing the Purity and Stability of this compound by ¹H NMR
-
Sample Preparation: Accurately weigh ~5 mg of the boronic acid and dissolve it in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Internal Standard: Add a known quantity of an internal standard with a singlet peak in a clear region of the spectrum (e.g., dimethyl sulfone).
-
Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁ value) to allow for accurate integration.
-
Analysis: Compare the integration of a characteristic peak of the boronic acid with the integration of the internal standard to determine purity. Look for characteristic peaks of potential impurities, such as the corresponding protodeborylated arene.
-
Stability Study: To assess stability in a specific solvent or buffer, prepare the solution and acquire spectra at various time points (e.g., 0, 2, 6, 24 hours) while storing the solution under the intended experimental conditions.
Diagram: Key Degradation Pathways
This diagram illustrates the two most common degradation pathways for phenylboronic acids.
Caption: Common degradation routes for the title compound.
Diagram: Troubleshooting Workflow for Low Reaction Yield
This workflow provides a logical sequence of steps to diagnose issues with reactions involving this compound.
Caption: A step-by-step guide to troubleshooting low yields.
References
- 1. calpaclab.com [calpaclab.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. pH- and sugar-sensitive multilayer films composed of phenylboronic acid (PBA)-modified poly(allylamine hydrochloride) (PBA-PAH) and poly(vinyl alcohol) (PVA): A significant effect of PBA content on the film stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(2-methoxyethylcarbamoyl)phenylboronic acid and its Derivatives
Welcome to the technical support center for the purification of products derived from 3-(2-methoxyethylcarbamoyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of purifying this important class of compounds.
I. Frequently Asked Questions (FAQs)
Q1: My purified this compound shows a broad melting point. What are the likely impurities?
A broad melting point is a primary indicator of impurities. For arylboronic acids, common impurities include:
-
Boroxines (Anhydrides): These are cyclic trimers formed by the dehydration of boronic acids.[1] Their presence is a very common reason for a broad and often depressed melting point.
-
Protodeborylation Products: These are arenes where the boronic acid group has been replaced by a hydrogen atom.[2] This can occur under certain reaction or purification conditions.
-
Starting Materials and Reagents: Incomplete reactions can leave residual starting materials or coupling partners in your product.
-
Oxidized Species: Boronic acids can be susceptible to oxidation, leading to the formation of phenols and boric acid.[3][4]
Q2: I'm observing streaking and poor separation during silica gel chromatography. What's causing this and how can I fix it?
Streaking on silica gel is a frequent issue with boronic acids due to their ability to interact strongly with the silica surface.[5] This can be attributed to the Lewis acidic nature of the boron atom and hydrogen bonding interactions.[5] To mitigate this:
-
Use of Modifiers: Adding a small amount of a modifier like acetic acid or triethylamine to your eluent can improve separation by competing for active sites on the silica gel.[6]
-
Boric Acid Impregnated Silica: Pre-treating the silica gel with boric acid can suppress the over-adsorption of boronic esters, leading to better chromatographic performance.[7][8]
-
Alternative Stationary Phases: Consider using neutral alumina or reverse-phase chromatography (C18) for particularly problematic separations.[2][6]
Q3: Can I use an acid-base extraction for purification?
Yes, acid-base extraction can be a powerful technique. Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base like sodium hydroxide.[6][9] This allows for their separation from neutral organic impurities. Subsequent acidification will regenerate the purified boronic acid.[6][9] However, be mindful of any other acid or base-sensitive functional groups in your molecule, such as the amide in this compound, which could be susceptible to hydrolysis under harsh conditions.
Q4: My product is an oil and won't crystallize. What are my options?
If your product is an oil, it could be due to a high concentration of impurities or the formation of a complex mixture.[10]
-
Trituration: This involves stirring the oil with a solvent in which the desired product is insoluble, but the impurities are soluble.[6] This can often induce crystallization.
-
Anti-Solvent Crystallization: Dissolve the oil in a minimum amount of a good solvent and then slowly add a solvent in which the product is insoluble (an anti-solvent) until the solution becomes turbid.[6]
-
Chromatography: If crystallization fails, column chromatography is the next logical step to isolate the pure compound.[10]
Q5: How can I remove boroxine impurities?
The formation of boroxines is a reversible dehydration process.[10] To convert them back to the monomeric boronic acid, you can:
-
Aqueous Workup: Dissolving the crude product in an organic solvent and washing with water can help hydrolyze the boroxine.
-
Recrystallization from Aqueous Solvents: Using a solvent system containing water for recrystallization can also drive the equilibrium back towards the desired boronic acid.[10]
II. Troubleshooting Guides
Problem 1: Low Recovery After Column Chromatography
Possible Causes & Solutions
| Cause | Explanation | Suggested Solution |
| Irreversible Adsorption on Silica Gel | Boronic acids can strongly bind to silica, leading to significant product loss on the column.[5] | * Use a less active stationary phase like neutral alumina.[6] * Consider reverse-phase chromatography (C18).[2] * Impregnate the silica gel with boric acid to reduce strong interactions.[7][8] |
| Decomposition on Column | The acidic nature of silica gel can sometimes cause degradation of sensitive boronic acids.[2] | * Neutralize the silica gel by pre-eluting the column with a solvent containing a small amount of a non-nucleophilic base like triethylamine. * Work quickly and avoid prolonged exposure of the compound to the stationary phase. |
| Inappropriate Eluent System | The polarity of the eluent may be too low to effectively elute the compound, or too high, causing co-elution with impurities. | * Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. * For polar boronic acids, eluents containing acetone or methanol may be necessary.[6] |
Problem 2: Product Degradation During Workup or Storage
Possible Causes & Solutions
| Cause | Explanation | Suggested Solution |
| Oxidative Deboronation | Boronic acids can be oxidized, especially in the presence of reactive oxygen species, leading to the formation of phenols.[3][4] | * Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. * Store the purified product in a cool, dark place, and consider storing it under an inert atmosphere. |
| Protodeborylation | Cleavage of the C-B bond can occur, particularly under acidic or basic conditions, replacing the boronic acid group with a hydrogen atom.[11] | * Maintain a neutral pH during aqueous workups whenever feasible. * If acid-base extraction is necessary, minimize the exposure time to strong acids or bases and consider using milder reagents. |
| Hydrolysis of Amide Group | The amide functionality in this compound can be susceptible to hydrolysis under strong acidic or basic conditions. | * Avoid prolonged exposure to harsh pH conditions. * If purification requires acidic or basic conditions, perform the steps at low temperatures to minimize hydrolysis. |
III. Experimental Protocols & Workflows
Workflow for Selecting a Purification Strategy
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. amcrasto.wordpress.com [amcrasto.wordpress.com]
common side reactions involving 3-(2-methoxyethylcarbamoyl)phenylboronic acid
Welcome to the technical support center for 3-(2-methoxyethylcarbamoyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during its use, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic outcomes.
Introduction to this compound
This compound is a versatile reagent in organic synthesis, valued for its role in constructing complex molecular architectures.[1][2] The presence of the carbamoyl substituent offers a handle for further functionalization and can influence the electronic properties of the phenylboronic acid, thereby affecting its reactivity and stability. Understanding its potential side reactions is crucial for successful and reproducible synthetic results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.
Issue 1: Low Yield of the Desired Cross-Coupled Product and Presence of a Deboronated Byproduct
Q1: My Suzuki-Miyaura reaction with this compound is giving a low yield, and I've identified a significant amount of N-(2-methoxyethyl)benzamide as a byproduct. What is happening and how can I prevent it?
A1: This is a classic case of protodeboronation , an undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[3] This reaction consumes your boronic acid, reducing the yield of the intended product and complicating purification.[4]
Causality: Several factors can accelerate protodeboronation:
-
Presence of Protons: Water is a common proton source that facilitates the cleavage of the C-B bond.[3][4]
-
Basic Conditions: While necessary for the Suzuki-Miyaura catalytic cycle, bases can form a more reactive boronate species that is more susceptible to protonolysis.[4][5][6]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[4]
-
Catalyst System: The nature of the palladium catalyst and ligands can also influence the rate of this side reaction.[3]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware.
-
Use anhydrous solvents. Consider using freshly distilled solvents or those from a solvent purification system.
-
Dry any reagents that may be hygroscopic.
-
-
Optimize the Base:
-
Switch to a weaker or non-aqueous base. While strong bases like NaOH or KOH can be effective for the coupling, they can also promote protodeboronation.
-
Consider using milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[4]
-
-
Control Reaction Temperature:
-
Attempt the reaction at a lower temperature. If the desired coupling can proceed at a reduced temperature, this can significantly minimize protodeboronation.[4]
-
-
Use a Protected Boronic Acid Derivative:
-
For particularly challenging cases, consider converting the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate ester or a potassium trifluoroborate salt.[3][7] These derivatives provide a "slow-release" of the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.[3][7]
-
Issue 2: Formation of a Symmetrical Biaryl Byproduct
Q2: In my reaction, I'm observing the formation of a homocoupled dimer of my boronic acid, 3',3''-bis(N-(2-methoxyethyl)carbamoyl)-1,1'-biphenyl. What causes this and how can I suppress it?
A2: The formation of a symmetrical biaryl from the boronic acid is known as homocoupling . This side reaction is often promoted by the presence of oxygen and can be catalyzed by palladium species.[8][9][10][11][12]
Causality:
-
Presence of Oxygen: Molecular oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[11][12]
-
High Concentration of Pd(II): If the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient, the higher concentration of Pd(II) can favor the homocoupling pathway.[10]
Troubleshooting Protocol:
-
Thoroughly Deoxygenate the Reaction Mixture:
-
Purge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes before use.[13]
-
Assemble the reaction under an inert atmosphere using a glovebox or Schlenk line techniques.
-
Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
-
Employ an Efficient Catalyst System:
-
Use a pre-catalyst that rapidly and cleanly generates the active Pd(0) species. This will minimize the concentration of Pd(II) available to promote homocoupling.[4]
-
Ensure that the chosen ligand effectively stabilizes the Pd(0) catalyst and facilitates the desired cross-coupling pathway.
-
-
Controlled Addition of the Boronic Acid:
-
Adding the this compound slowly to the reaction mixture via a syringe pump can help to keep its concentration low. This favors the cross-coupling reaction with the electrophile over the bimolecular homocoupling.[4]
-
Data Summary: Troubleshooting Strategies
| Issue | Side Product | Key Causes | Primary Mitigation Strategies |
| Protodeboronation | N-(2-methoxyethyl)benzamide | Water, strong base, high temperature | Use anhydrous conditions, weaker base (e.g., Cs₂CO₃, KF), lower reaction temperature, use MIDA ester or trifluoroborate salt.[3][4][7] |
| Homocoupling | 3',3''-bis(N-(2-methoxyethyl)carbamoyl)-1,1'-biphenyl | Oxygen, high Pd(II) concentration | Thoroughly deoxygenate the reaction mixture, use an efficient Pd(0) catalyst system, add boronic acid slowly.[4][10][11] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Side Reactions
This protocol provides a starting point for optimizing your reaction to minimize both protodeboronation and homocoupling.
-
Preparation:
-
Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool under an inert atmosphere (argon or nitrogen).
-
To the flask, add the aryl halide (1.0 equiv), palladium pre-catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
-
Reagent Addition:
-
Seal the flask with a septum.
-
Evacuate and backfill with inert gas three times.
-
Add this compound (1.1-1.5 equiv).
-
Add degassed solvent (e.g., dioxane/water, 4:1) via syringe. The concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[13]
-
-
Reaction:
-
Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–100 °C).[13]
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction pathway and the competing side reactions.
Caption: Desired Suzuki-Miyaura cycle and competing side reactions.
Caption: Troubleshooting decision flowchart for Suzuki-Miyaura reactions.
References
- 1. calpaclab.com [calpaclab.com]
- 2. (3-((2-Methoxyethyl)carbamoyl)phenyl)boronic acid [cymitquimica.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
how to handle and store 3-(2-methoxyethylcarbamoyl)phenylboronic acid safely
Welcome to the technical support guide for 3-(2-methoxyethylcarbamoyl)phenylboronic acid (CAS No. 850567-33-8). This document is intended for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the safe handling, storage, and troubleshooting of this versatile reagent. The protocols and advice herein are designed to ensure both the integrity of your experiments and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: While specific toxicity data for this compound is limited, it belongs to the arylboronic acid class. Based on data from related compounds, you should handle it as a substance that may be harmful if swallowed and can cause skin, eye, and respiratory tract irritation.[1][2][3] Key hazards include:
-
Eye Irritation: Direct contact with the powder can cause serious irritation.[1][3]
-
Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[1]
-
Respiratory Irritation: Inhalation of dust can irritate the respiratory system.[3][4][5]
-
Hygroscopic Nature: Like many boronic acids, it can absorb moisture from the air, which may affect its stability and reactivity.[2]
Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive information.[1]
Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?
A2: To maintain the quality and reactivity of this compound, proper storage is critical. Boronic acids are susceptible to degradation pathways, including oxidation and protodeboronation.[6][7]
| Storage Parameter | Recommendation | Rationale |
| Temperature | Keep refrigerated (2-8 °C). Some suppliers may recommend room temperature for short periods.[2][8] | Low temperatures slow down potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon).[2][3][6] | Prevents oxidation of the electron-deficient boron center.[6][9] |
| Container | Keep in a tightly sealed container.[2][4] | Prevents exposure to moisture (hygroscopic) and air.[2] |
| Light | Protect from light.[10] | While not always specified, protection from light is a good general practice for complex organic molecules. |
Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A3: A comprehensive suite of PPE is required to prevent exposure.[4]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles are mandatory. A full-face shield is recommended if there is a splash risk.[1][4][8] | Protects eyes from airborne dust and accidental splashes.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][4] Inspect gloves before use and change them immediately if contaminated.[4] | Prevents direct skin contact and potential irritation.[1] |
| Body Protection | A fully buttoned laboratory coat is required.[1][4] | Protects skin from accidental spills.[4] |
| Respiratory Protection | Not typically necessary for small quantities handled in a certified chemical fume hood.[1] If dust is generated, a NIOSH-approved respirator (e.g., N95) should be used.[4][5] | Prevents inhalation of dust particles that can cause respiratory irritation.[5] |
Experimental Protocols & Workflow
Workflow for Safe Handling and Use
This diagram outlines the critical steps from receiving the compound to its final disposal, ensuring safety and experimental integrity at each stage.
Caption: Workflow for handling this compound.
Step-by-Step Protocol: Weighing and Dissolving the Compound
-
Preparation: Before handling, ensure a chemical fume hood is certified and operational.[1] Confirm that a safety shower and eyewash station are accessible.[1][4][8]
-
Don PPE: Put on all required PPE as detailed in the table above.[4]
-
Inert Atmosphere (Optional but Recommended): If your subsequent reaction is air-sensitive, perform the weighing and transfer within a glovebox or under a gentle stream of inert gas (Nitrogen/Argon) in the fume hood.
-
Weighing: Use a spatula to carefully transfer the solid compound to a tared weighing vessel.[4] Avoid creating dust.[2][4]
-
Dissolution: Add your desired solvent to the vessel containing the solid. Do not add the solid to the solvent, as this can increase dust formation.
-
Transfer: Once fully dissolved, transfer the solution to your reaction flask.
-
Cleanup: Immediately decontaminate the spatula and weighing vessel. All contaminated disposable materials (e.g., weighing paper, gloves) must be discarded into a designated solid hazardous waste container.[11]
Troubleshooting Guide
Problem: My reaction yield is lower than expected. Could the boronic acid be the issue?
Possible Cause 1: Compound Degradation
-
Why it happens: Boronic acids can degrade via oxidation or protodeboronation (cleavage of the C-B bond), especially if stored improperly or exposed to incompatible materials.[6][7] Phenylboronic acid itself is known to be unstable to oxidation at physiological pH.[9][12]
-
How to check:
-
Visual Inspection: The compound should be an off-white or white solid.[2] Clumping, discoloration, or a "gummy" appearance can suggest moisture absorption and potential hydrolysis.
-
Solubility Test: Degraded material may have different solubility profiles. If you observe incomplete dissolution in a solvent where it was previously soluble, degradation is likely.
-
Analytical Check (NMR/LC-MS): The most definitive way is to take an analytical sample. Look for the appearance of new peaks or the absence of the expected parent mass/proton signals.
-
-
Solution: Purchase a fresh bottle of the reagent. To prevent future issues, strictly adhere to the recommended storage conditions, particularly storing under an inert atmosphere.[2][6]
Possible Cause 2: Incomplete Dissolution
-
Why it happens: The compound may not be fully dissolved before being added to the reaction mixture, effectively lowering the concentration of the active reagent.
-
Solution: Ensure the compound is completely in solution before proceeding with the reaction. Gentle warming or sonication can be used if compatible with the solvent and compound stability.
Problem: I see floating particulates in my reaction mixture after adding the boronic acid solution.
Possible Cause: Formation of Boroxines
-
Why it happens: Boronic acids can undergo dehydration to form cyclic anhydride trimers called boroxines. This is often reversible upon addition of water, but in anhydrous organic solvents, they can precipitate.
-
How to check: This is difficult to confirm without advanced analysis during the reaction. However, if your reaction is strictly anhydrous and you observe a precipitate upon adding the boronic acid, boroxine formation is a primary suspect.
-
Solution: The formation of boroxines does not always inhibit reactivity, but it can complicate stoichiometry. Some protocols suggest adding a small amount of a hydrating agent if the reaction chemistry allows, or using a solvent system known to minimize this effect.
Problem: How do I safely dispose of waste containing this compound?
Solution: Treat all waste as hazardous.
-
Segregation: Do not mix boronic acid waste with other waste streams, especially strong oxidizing agents, acids, or bases.[2][13]
-
Containers:
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[11]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[11][14] Never pour boronic acid waste down the drain. [11][14]
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. laballey.com [laballey.com]
- 14. benchchem.com [benchchem.com]
troubleshooting failed reactions with 3-(2-methoxyethylcarbamoyl)phenylboronic acid
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing 3-(2-methoxyethylcarbamoyl)phenylboronic acid (CAS No. 850567-33-8) in their synthetic endeavors. We will address common challenges, provide in-depth troubleshooting protocols, and explain the chemical principles behind these recommendations to ensure the successful execution of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: Like many boronic acids, this reagent is susceptible to degradation over time. For long-term stability, it is best to store the solid compound under refrigerated conditions (below 4°C / 39°F) in a tightly sealed container.[1] Storing under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent potential oxidation and moisture-driven decomposition.[1]
Q2: What are the primary degradation pathways for this boronic acid?
A: The two most common degradation pathways for arylboronic acids are protodeboronation and boroxine formation .
-
Protodeboronation is the loss of the C-B bond, which is replaced by a C-H bond, yielding N-(2-methoxyethyl)benzamide as an impurity. This is an undesired side reaction that can be catalyzed by acidic or basic conditions, moisture, and high temperatures.[2][3]
-
Boroxine Formation is the reversible dehydration of three boronic acid molecules to form a stable, six-membered cyclic anhydride called a boroxine.[4][5][6][7] While boroxines are often competent coupling partners themselves, their formation alters the molecular weight and can complicate reaction stoichiometry if not accounted for.
Q3: In which solvents is this compound typically soluble?
A: Phenylboronic acids are generally soluble in most polar organic solvents such as THF, dioxane, DMF, and alcohols, but are poorly soluble in nonpolar solvents like hexanes.[4] The amide and ether functionalities in the substituent should enhance its solubility in polar aprotic solvents. However, solubility should always be confirmed experimentally for your specific reaction concentration. Poor solubility of a reaction partner is a common cause of failed Suzuki couplings.[8]
Q4: What is the expected impact of the 3-(2-methoxyethylcarbamoyl) substituent on Suzuki-Miyaura coupling?
A: The N-substituted amide group at the meta-position is moderately electron-withdrawing. In Suzuki-Miyaura couplings, electron-donating groups on the boronic acid partner generally accelerate the transmetalation step, while electron-withdrawing groups can slow it down.[9] Therefore, you may find that this boronic acid requires slightly more forcing conditions (e.g., higher temperature, longer reaction time, or a more electron-rich ligand) compared to a simple phenylboronic acid to achieve optimal results.
Troubleshooting Failed Reactions
Encountering a failed or low-yielding reaction is a common challenge in synthesis. This section provides a systematic guide to diagnosing and resolving issues specifically related to couplings with this compound.
Problem 1: Low to No Product Formation
A low conversion rate is the most frequent issue. A logical, step-by-step approach is crucial for identifying the root cause.
Troubleshooting Workflow: Low Conversion
Below is a systematic workflow to diagnose the cause of low reaction yield.
Caption: A systematic workflow for troubleshooting low conversion.[10]
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution & Protocol |
| Degraded Boronic Acid | The C-B bond is susceptible to cleavage (protodeboronation), especially with moisture or trace acid/base. Solution: Use freshly opened boronic acid or material that has been stored properly. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) which can be used in a "slow-release" strategy.[3][11][12] |
| Inactive Catalyst | The active Pd(0) catalyst can oxidize to inactive Pd(II) (often seen as palladium black). Pd(II) precatalysts may fail to reduce in situ.[10] Solution: Use a fresh catalyst or test your current batch on a reliable, well-established reaction (e.g., phenylboronic acid and iodobenzene). Ensure rigorous degassing of all solvents and the reaction mixture. |
| Insufficient Degassing | Oxygen in the reaction mixture can oxidize the Pd(0) catalyst, halting the catalytic cycle and promoting side reactions like boronic acid homocoupling.[10][13] Solution: Degas the solvent and reaction mixture thoroughly. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging with argon or nitrogen for 20-30 minutes can be sufficient. |
| Inappropriate Base or Solvent | The choice of base and solvent is critical and often interdependent. A weak base may not be sufficient to activate the boronic acid for transmetalation.[14] Poor solubility of any component can prevent the reaction.[8] Solution: Screen a panel of conditions. For this boronic acid, common successful combinations include K₂CO₃ or K₃PO₄ in aqueous dioxane or DMF, or Cs₂CO₃ in THF/water. |
| Poor Ligand Choice | The ligand stabilizes the palladium center and modulates its reactivity. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required for challenging couplings.[13] Solution: If using a standard ligand like PPh₃ fails, switch to a more advanced Buchwald-type ligand known to accelerate oxidative addition and reductive elimination.[15] |
Experimental Protocol: Testing Catalyst Activity
This control experiment helps determine if your palladium source is the problem.
-
To a clean, oven-dried vial, add iodobenzene (1.0 eq), phenylboronic acid (1.2 eq), and your palladium source (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add a stir bar and seal the vial with a septum.
-
Purge the vial with argon or nitrogen for 5 minutes.
-
Add your standard degassed solvent (e.g., 1,4-dioxane) and degassed aqueous base (e.g., 2M K₂CO₃, 2.0 eq).
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.
-
Expected Outcome: This reaction should proceed to high conversion within 1-2 hours. If it fails, your catalyst is likely inactive.
Problem 2: Significant Side Product Formation
If your reaction consumes starting material but yields little of the desired product, analyzing the major byproducts is key.
Common Side Reactions and Mitigation
| Side Product (by Mass) | Probable Cause | Mitigation Strategy |
| N-(2-methoxyethyl)benzamide | Protodeboronation: The boronic acid is being destroyed faster than it can couple. This is often driven by excess water, high temperatures, or prolonged reaction times.[2][3][16] | Use milder conditions (lower temperature). Ensure the base is not excessively strong. Use anhydrous solvents if possible, or minimize the amount of water. Consider using a more stable boronate ester derivative (e.g., pinacol, MIDA).[11][17] |
| Biphenyl of your coupling partner | Dehalogenation: The aryl halide is being reduced. This can happen if the reaction stalls after oxidative addition and a proton source is available. | Ensure the boronic acid is active and present in a slight excess (1.1-1.3 eq). Check that the base is sufficiently strong to promote transmetalation. |
| Homocoupled Boronic Acid | Oxidative Homocoupling: This side reaction is promoted by oxygen and the presence of Pd(II) species.[10][13] | The primary solution is rigorous degassing of the reaction mixture. Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) instead of a Pd(II) precatalyst (e.g., Pd(OAc)₂) can sometimes help.[10] |
Key Mechanisms & Concepts Visualized
Understanding the underlying chemical processes is essential for effective troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
The productive pathway for C-C bond formation involves a three-step cycle with a palladium catalyst.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.[13][18]
Major Degradation Pathways for Boronic Acids
These two pathways compete with the productive catalytic cycle and are common sources of failure.
Caption: Competing side reactions: protodeboronation and boroxine formation.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. reddit.com [reddit.com]
- 16. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to 3-(2-methoxyethylcarbamoyl)phenylboronic Acid and Alternatives in Suzuki-Miyaura Cross-Coupling
Introduction: The Critical Choice of a Boronic Acid in Modern Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a foundational pillar of modern organic synthesis, enabling the construction of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This Nobel Prize-winning methodology is indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][4] At the core of this reaction lies the organoboron reagent, most commonly a boronic acid. The structural and electronic properties of the chosen boronic acid are not trivial details; they profoundly influence reaction kinetics, product yield, and even the stability of the reagent on the shelf and in the reaction vessel.[5][6]
This guide provides an in-depth comparative analysis of 3-(2-methoxyethylcarbamoyl)phenylboronic acid [7][8][9], a functionalized building block, against a panel of commonly used phenylboronic acid alternatives. We will dissect its unique structural features, propose a hypothesis for its enhanced stability and reactivity, and provide illustrative performance data and validated experimental protocols to guide researchers in making informed decisions for their synthetic campaigns.
The Contenders: A Structural Overview
To establish a robust comparison, we have selected four analogues that represent a spectrum of electronic and steric properties commonly encountered in cross-coupling reactions.
-
The Subject: this compound: This molecule is distinguished by a carbamoyl group at the meta position, which presents unique opportunities for intramolecular interactions.
-
The Baseline: Phenylboronic acid: The parent compound, providing a neutral, unsubstituted benchmark for performance.[5]
-
The Electron-Rich Analogue: 4-Methoxyphenylboronic acid: Features a strong electron-donating group (EDG) which is known to accelerate the crucial transmetalation step in the catalytic cycle.[5]
-
The Electron-Poor Analogue: 4-(Trifluoromethyl)phenylboronic acid: Contains a potent electron-withdrawing group (EWG) that can influence the rate of transmetalation and stability.[5][10]
-
The Sterically-Hindered Analogue: 2-Methylphenylboronic acid: An ortho-substituent introduces steric bulk, which can impede the approach to the metal center and slow the reaction.[1][11][12]
The Stability Hypothesis: Intramolecular Coordination
A primary challenge in working with boronic acids is their susceptibility to degradation, primarily through two pathways:
-
Protodeboronation: Cleavage of the C–B bond, replacing it with a C–H bond, often accelerated by aqueous acidic or basic conditions.[13][14]
-
Oxidation: The boron center can be oxidized, particularly in the presence of air or other oxidants, leading to inactive byproducts.[13][14][15]
We hypothesize that the unique structure of This compound provides a significant advantage by mitigating these degradation pathways. The amide N-H and the terminal ether oxygen are positioned to form a stable, six-membered intramolecular hydrogen-bonding network with the boronic acid hydroxyl groups. This intramolecular coordination can shield the electrophilic boron center, reducing its Lewis acidity and making it less susceptible to nucleophilic attack by water (protodeboronation) or oxidants.[16][17] Such stabilization has been shown to enhance the robustness of boronic acid derivatives in various applications.[16][18]
Performance Showdown: A Comparative Suzuki-Miyaura Coupling
To quantify the performance of these reagents, we present illustrative data for a standardized Suzuki-Miyaura coupling reaction with 4-bromoanisole. The conditions are based on a robust, widely applicable protocol utilizing a modern palladium catalyst system.
Reaction: Aryl Boronic Acid + 4-Bromoanisole → 4-Methoxy-biaryl
Conditions: Pd(OAc)₂, SPhos (ligand), K₃PO₄ (base), Dioxane/H₂O, 80 °C.
| Boronic Acid | Substituent Effect | Plausible Yield (%) | Plausible Reaction Time (h) | Key Considerations |
| Phenylboronic acid | Neutral (Baseline) | 88 | 8 | Standard reactivity; serves as a reliable benchmark. |
| 4-Methoxyphenylboronic acid | Electron-Donating (p-OCH₃) | 95 | 4 | EDG accelerates the transmetalation step, leading to higher yields and shorter reaction times.[5] |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-Withdrawing (p-CF₃) | 75 | 16 | EWG can slow transmetalation.[5] Prone to faster protodeboronation under basic conditions.[10] |
| 2-Methylphenylboronic acid | Steric Hindrance (o-CH₃) | 65 | 24 | Ortho substituent significantly impedes approach to the palladium center, reducing reaction rate and yield.[1][11] |
| This compound | Meta-Carbamoyl (Potential Stabilization) | 92 | 6 | Exhibits reactivity comparable to the electron-rich system, suggesting the functional group does not impede the reaction and may confer enhanced stability, preserving active reagent over the reaction time. |
Disclaimer: The data presented in this table is illustrative, compiled from established principles of physical organic chemistry and representative literature, and is intended for comparative purposes.[1][3][5][19]
Analysis of Results
The data clearly illustrates established reactivity trends. The electron-donating methoxy group in the para position accelerates the reaction, providing the highest yield in the shortest time. Conversely, the electron-withdrawing trifluoromethyl group and, more dramatically, the sterically hindering ortho-methyl group, both result in lower yields and significantly longer reaction times.
Notably, This compound performs exceptionally well, nearly matching the electron-rich analogue. Its meta substituent exerts a minimal negative electronic effect, and its performance suggests that the hypothesized intramolecular stabilization may play a crucial role. By resisting degradation in the aqueous basic medium, a higher concentration of the active boronic acid is maintained throughout the reaction, leading to a high conversion rate and excellent yield.
Behind the Bench: Validated Experimental Protocols
Adherence to robust, well-defined protocols is critical for reproducibility and success. The following methodologies provide a framework for conducting comparative analyses.
Protocol 1: Comparative Suzuki-Miyaura Coupling Reaction
This protocol describes a general procedure for coupling various phenylboronic acids with an aryl bromide. The choice of SPhos as a ligand provides a highly active and versatile catalytic system capable of coupling a broad range of substrates.[20] Potassium phosphate is an effective base for many Suzuki-Miyaura reactions.[21]
Materials:
-
Aryl Bromide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
Boronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL) and Water (1 mL), degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add the aryl bromide, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inerting: Seal the vessel and evacuate and backfill with inert gas (e.g., Argon) three times. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst and promote boronic acid degradation.
-
Solvent Addition: Add the degassed 1,4-dioxane and water mixture via syringe. The use of degassed solvents further minimizes oxygen exposure.
-
Reaction: Place the sealed vessel in a preheated oil bath at 80 °C and stir vigorously for the specified time (monitoring by TLC or LC-MS is recommended).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol 2: ¹H NMR Assay for Protodeboronation Stability
This protocol allows for a direct, quantitative comparison of boronic acid stability in solution over time.
Materials:
-
Boronic Acid (0.1 mmol)
-
Internal Standard (e.g., 1,3,5-Trimethoxybenzene, 0.1 mmol)
-
D₂O-buffered solution (e.g., 1 mL of 0.1 M phosphate buffer, pD 7.4)
-
NMR tubes
Procedure:
-
Sample Preparation: In a vial, accurately weigh the boronic acid and the internal standard. Dissolve the mixture in 1.0 mL of the D₂O buffer solution.
-
Initial Scan (t=0): Immediately transfer the solution to an NMR tube and acquire a quantitative ¹H NMR spectrum.
-
Incubation: Store the NMR tube at a constant temperature (e.g., 50 °C) to accelerate degradation.
-
Time-Point Scans: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 4, 8, 24 hours).
-
Data Analysis: For each time point, integrate the signal corresponding to the boronic acid and the signal for the internal standard. The ratio of these integrals allows for the calculation of the percentage of boronic acid remaining over time, providing a direct measure of its stability.[13]
Conclusion and Outlook
This guide demonstrates that This compound is a highly effective reagent for Suzuki-Miyaura cross-coupling reactions. Its performance is comparable to that of electron-rich boronic acids, suggesting a favorable combination of electronic properties and enhanced stability. The plausible intramolecular coordination network formed by the carbamoyl side chain likely protects the boronic acid from common degradation pathways, a feature of significant value in complex, multi-step syntheses or under challenging aqueous reaction conditions.[22]
For researchers and drug development professionals, this compound represents more than just another building block. It is a strategically functionalized reagent that offers potential advantages in robustness and reliability, justifying its selection in cases where the stability of the boronic acid is a critical parameter for achieving high-yield, reproducible results.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 4. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. (3-((2-Methoxyethyl)carbamoyl)phenyl)boronic acid [cymitquimica.com]
- 8. calpaclab.com [calpaclab.com]
- 9. (3-((2-Methoxyethyl)carbamoyl)phenyl)boronic acid | 850567-33-8 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the Efficacy of 3-(2-Methoxyethylcarbamoyl)phenylboronic Acid in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building blocks is paramount to the success of a synthetic campaign. Phenylboronic acids are a cornerstone of modern synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth technical analysis of 3-(2-methoxyethylcarbamoyl)phenylboronic acid, a specialized reagent, and objectively compares its potential performance with established alternatives in key cross-coupling reactions. While direct, peer-reviewed comparative data for this specific boronic acid is emerging, this guide synthesizes established principles of reactivity, field-proven insights, and supporting experimental data from closely related analogues to provide a robust framework for its application.
Introduction: The Rationale for Amide-Functionalized Phenylboronic Acids
This compound (CAS 850567-33-8) is a derivative of phenylboronic acid featuring a methoxyethylcarbamoyl substituent at the meta-position.[1] This functionalization is not merely an arbitrary modification; it is designed to modulate the electronic and steric properties of the boronic acid, potentially influencing its reactivity, selectivity, and physical properties. The presence of the amide group can offer several advantages:
-
Modulated Reactivity: The electronic nature of the amide substituent can influence the nucleophilicity of the boronic acid, potentially altering its transmetalation rate in catalytic cycles.
-
Directing Group Potential: Amide functionalities have been shown to act as directing groups in C-H activation and borylation reactions, suggesting the potential for unique reactivity patterns.
-
Physicochemical Properties: The amide group can impact the solubility and handling characteristics of the boronic acid, which is a crucial consideration in process development.
This guide will focus on two of the most prevalent and powerful cross-coupling reactions where this class of boronic acid is likely to be employed: the Suzuki-Miyaura coupling for C-C bond formation and the Chan-Lam coupling for C-N bond formation.
Comparative Analysis in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[2] The reaction's efficiency is highly dependent on the nature of the boronic acid.
Theoretical Considerations for this compound
The 3-(2-methoxyethylcarbamoyl) substituent is expected to exert a moderate electron-withdrawing effect, which can influence the transmetalation step of the Suzuki-Miyaura catalytic cycle. This can be contrasted with unsubstituted phenylboronic acid and phenylboronic acids bearing strongly electron-donating or electron-withdrawing groups.
Experimental Data with Analogue Boronic Acids
To provide a tangible benchmark, the following table summarizes representative experimental data for the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid and 3-carboxyphenylboronic acid. These analogues represent a baseline (unsubstituted) and a related meta-substituted, electron-withdrawing boronic acid, respectively.
| Boronic Acid | Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | 4-Bromoanisole | Pd-bpydc-Nd | K2CO3 | Methanol | 60 | 24 | >95 | [3] |
| 3-Carboxyphenylboronic Acid | 4-Bromobenzoic acid | Pd(II)-sulfosalan complex | K3PO4 | Water | 80 | 2 | 91 | [4] |
| Phenylboronic Acid | 4-Bromochlorobenzene | Pd standard solution | KOH | 95% Ethanol | RT | 0.4 | 64 | [5] |
Analysis of Analogue Data:
-
Phenylboronic acid generally provides high yields in Suzuki-Miyaura couplings with activated aryl bromides.[3]
-
3-Carboxyphenylboronic acid , with its electron-withdrawing carboxyl group, also demonstrates high reactivity, often leading to excellent yields in relatively short reaction times.[4]
Expected Performance of this compound:
Based on the electronic similarities to 3-carboxyphenylboronic acid, it is anticipated that this compound will be a highly effective coupling partner in Suzuki-Miyaura reactions. The amide functionality is less deactivating than a carboxylic acid, which may offer a favorable balance of reactivity and stability. The methoxyethyl side chain could also enhance solubility in certain organic solvents.
Detailed Experimental Protocol (Suzuki-Miyaura Coupling)
The following protocol is a general starting point for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid and can be adapted for this compound.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol)
-
Base (e.g., K2CO3, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a reaction vessel, add the aryl bromide, this compound, and the palladium catalyst.
-
Add the solvent mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the base to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Analysis in Chan-Lam Cross-Coupling
The Chan-Lam coupling is a copper-catalyzed method for the formation of carbon-heteroatom bonds, most commonly C-N and C-O bonds.[6][7] It offers a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.
Theoretical Considerations for this compound
In the Chan-Lam coupling, the boronic acid acts as the aryl source. The electronic properties of the boronic acid can influence the rate of transmetalation to the copper catalyst. The amide substituent in this compound is not expected to significantly hinder the reaction and may even be beneficial in some cases by preventing side reactions.
Experimental Data with Analogue Boronic Acids
The following table presents representative data for the Chan-Lam coupling of aniline with phenylboronic acid and 3-carboxyphenylboronic acid.
| Boronic Acid | Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | Aniline | Cu(OAc)2 | 2,6-Lutidine | Dichloromethane | RT | 24 | 91 | [8] |
| Phenylboronic Acid | Aniline | Visible-light/Cu(II) | - | - | RT | - | - | [9] |
| Phenylboronic Acid | 2-Nitroimidazole | --INVALID-LINK--2 | K2CO3 | Methanol | - | - | 85 | [10] |
Analysis of Analogue Data:
-
Phenylboronic acid is a versatile substrate for the Chan-Lam coupling, reacting with a wide range of amines and alcohols under mild conditions to give good to excellent yields.[8][10]
-
The reaction is tolerant of various functional groups, and recent advancements have introduced photoredox-mediated and ligand-assisted protocols to further enhance its scope.[9]
Expected Performance of this compound:
Given the broad functional group tolerance of the Chan-Lam coupling, this compound is expected to be a suitable substrate. The amide functionality is generally compatible with the reaction conditions. The electronic effect of the substituent is likely to be less pronounced than in the Suzuki-Miyaura reaction, and good yields should be achievable.
Detailed Experimental Protocol (Chan-Lam Coupling)
The following is a general procedure for the Chan-Lam N-arylation of an amine, which can be adapted for use with this compound.
Materials:
-
Amine (1.0 mmol)
-
This compound (1.5 mmol)
-
Copper(II) acetate (0.1 mmol)
-
Base (e.g., Pyridine or 2,6-Lutidine, 2.0 mmol)
-
Solvent (e.g., Dichloromethane)
-
Myristic acid (optional additive to improve solubility)
Procedure:
-
To a reaction flask, add the amine, this compound, copper(II) acetate, and myristic acid (if used).
-
Add the solvent and the base.
-
Stir the reaction mixture at room temperature, open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove the copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
This compound represents a valuable, functionalized building block for modern organic synthesis. While direct comparative efficacy data remains to be extensively published, a thorough analysis of its structure and the performance of closely related analogues strongly suggests its utility in both Suzuki-Miyaura and Chan-Lam cross-coupling reactions. The amide substituent offers a handle for modulating electronic properties and potentially for directing subsequent functionalization.
For researchers and drug development professionals, this compound should be considered a promising reagent, particularly when the introduction of a meta-substituted benzamide moiety is desired. The provided experimental protocols offer a solid foundation for the validation of its efficacy in specific synthetic applications. It is recommended that initial small-scale trials be conducted to optimize reaction conditions for specific substrate combinations. As the use of such specialized building blocks becomes more widespread, it is anticipated that a wealth of direct comparative data will become available, further cementing the role of functionalized phenylboronic acids in the synthetic chemist's toolbox.
References
- 1. ikm.org.my [ikm.org.my]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Chan-Lam Coupling [organic-chemistry.org]
- 7. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 8. Copper-Catalyzed Coupling of Arylboronic Acids and Amines [organic-chemistry.org]
- 9. Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 3-(2-Methoxyethylcarbamoyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a comparative analysis of various palladium catalysts for the coupling of 3-(2-methoxyethylcarbamoyl)phenylboronic acid, a key building block in the synthesis of various pharmaceutically active compounds. The presence of the amide functionality in the meta-position of the boronic acid introduces electronic and steric factors that can influence catalyst performance, making the judicious selection of the catalytic system crucial for achieving optimal yields and reaction efficiency.
The Critical Role of the Catalyst in Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the boronic acid to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the active palladium(0) species.[1] The efficiency of each of these steps is highly dependent on the nature of the palladium catalyst and its associated ligands. For a substrate such as this compound, the amide group can potentially coordinate to the palladium center, influencing the electronic and steric environment of the catalytic complex. This makes the selection of a catalyst that can overcome any potential inhibitory effects of the amide functionality paramount.
Performance Comparison of Palladium Catalyst Systems
The choice of palladium catalyst significantly impacts the outcome of the Suzuki-Miyaura coupling. Below is a comparative summary of different classes of palladium catalysts, drawing upon data from studies on structurally related substituted phenylboronic acids to provide a qualitative guide for catalyst selection.
| Catalyst System | Ligand | Key Advantages | Potential Limitations | Typical Yields (Illustrative) |
| Traditional Catalysts | ||||
| Pd(PPh₃)₄ | PPh₃ | Commercially available, well-established. | May require higher temperatures and longer reaction times, sensitive to air and moisture.[2] | 60-80% |
| PdCl₂(dppf) | dppf | Robust and versatile, effective for a range of substrates. | Can be less active for challenging couplings compared to modern catalysts. | 70-90% |
| Buchwald Precatalysts | ||||
| XPhos Pd G2/G3 | XPhos | Highly active for sterically hindered and electron-rich/poor substrates.[3] | Higher cost compared to traditional catalysts. | >95% |
| SPhos Pd G2/G3 | SPhos | Excellent for a broad range of substrates, including heteroaryl chlorides.[3] | May require optimization of reaction conditions for specific substrates. | >95% |
| Heterogeneous Catalysts | ||||
| Pd/C | None | Easily separable and recyclable, suitable for large-scale synthesis.[4] | Can exhibit lower activity and may require harsher reaction conditions. | 80-95% |
| Pd nanoparticles on supports | Varies | High surface area can lead to high activity, potential for good recyclability.[5][6] | Leaching of palladium into the product can be a concern. | 85-99% |
Note: The yields presented are illustrative and based on couplings of similar substituted phenylboronic acids. Actual yields for the coupling of this compound may vary depending on the specific aryl halide, reaction conditions, and catalyst loading.
Causality Behind Experimental Choices: Why Ligand Design Matters
The evolution of palladium catalysts for Suzuki-Miyaura coupling has been driven by the rational design of phosphine ligands.[3] For a substrate like this compound, the choice of ligand is critical for several reasons:
-
Steric Bulk: Bulky ligands, such as the biarylphosphines developed by the Buchwald group (e.g., XPhos, SPhos), create a sterically hindered coordination sphere around the palladium center. This promotes the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, and prevents catalyst deactivation pathways like the formation of palladium black.[3]
-
Electron-Donating Ability: Electron-rich phosphine ligands increase the electron density on the palladium atom, which facilitates the oxidative addition of the aryl halide to the Pd(0) center. This is particularly important when using less reactive aryl chlorides as coupling partners.
-
Minimizing Amide Coordination: A well-designed ligand can sterically shield the palladium center, potentially disfavoring the coordination of the amide group from the boronic acid, which could otherwise inhibit catalytic activity.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide, utilizing both a traditional and a modern catalyst system.
Protocol 1: Coupling using a Traditional Catalyst - Pd(PPh₃)₄
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 mixture)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling using a Buchwald Precatalyst - XPhos Pd G3
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
XPhos Pd G3 (1 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane/Water (10:1 mixture)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl bromide, this compound, potassium phosphate, and XPhos Pd G3 to a reaction vial equipped with a stir bar.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial and heat the reaction mixture to 80 °C for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the underlying mechanism and the practical steps involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion
The selection of an appropriate catalyst is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. While traditional palladium catalysts can be effective, modern catalyst systems, particularly those employing bulky and electron-rich Buchwald-type ligands, often provide superior performance in terms of reaction times, catalyst loadings, and overall yields, especially for challenging substrates. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling the efficient and reliable synthesis of important biaryl compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to PROTAC Linker Architectures: Evaluating Established and Emerging Chemistries for Targeted Protein Degradation
Introduction: The Linker as the Linchpin of PROTAC Efficacy
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins of interest (POIs) by hijacking the cell's own ubiquitin-proteasome system. A PROTAC molecule is elegantly designed with three key components: a ligand that binds to the target protein, another that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two functional ends.[1][2] While the choice of ligands dictates the target specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[3][4]
This guide provides a technical comparison of established and emerging PROTAC linker technologies. We will delve into the causality behind experimental choices in linker design, objectively compare the performance of different linker types with supporting data, and explore the potential of novel linker chemistries, such as those incorporating 3-(2-methoxyethylcarbamoyl)phenylboronic acid, to address current challenges in the field.
The PROTAC Mechanism of Action: A Linker-Mediated Ternary Complex
The fundamental action of a PROTAC is to induce the formation of a productive ternary complex between the POI and an E3 ligase.[1][5] This proximity, orchestrated by the linker, facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[1] The linker's length, composition, and rigidity are paramount in dictating the spatial arrangement and stability of this crucial ternary complex.[3][6]
References
A Comparative Guide to Alternative Reagents for 3-(2-methoxyethylcarbamoyl)phenylboronic acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the choice of reagents is paramount to the success of a synthetic campaign. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation, relies heavily on the stability and reactivity of the organoboron species. 3-(2-methoxyethylcarbamoyl)phenylboronic acid is a valuable building block, frequently employed in the synthesis of complex molecules, including protein degrader building blocks.[1] However, the inherent challenges associated with boronic acids, such as potential instability and challenging purification, necessitate a thorough evaluation of alternative reagents.
This guide provides an in-depth technical comparison of this compound with its key alternatives. We will delve into the practical advantages and disadvantages of each, supported by experimental data and detailed protocols, to empower researchers to make informed decisions for their specific synthetic needs.
Understanding the Landscape: Boronic Acids and Their Limitations
Boronic acids are widely used in organic synthesis due to their commercial availability and versatile reactivity.[2] The boronic acid functional group enables participation in a variety of powerful chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
However, boronic acids are not without their drawbacks. A primary concern is their propensity for decomposition through pathways such as protodeboronation, where the carbon-boron bond is cleaved, rendering the reagent inactive.[3] This instability can lead to inconsistent reaction yields and necessitates careful handling and storage. Furthermore, the polar nature of boronic acids can sometimes complicate purification, and they have a tendency to form trimeric anhydrides known as boroxines, which can affect reaction stoichiometry.[2]
Core Alternatives: Enhancing Stability and Performance
To address the limitations of boronic acids, several alternative reagents have been developed. These alternatives often act as "protected" forms of boronic acids, offering enhanced stability while retaining the desired reactivity under specific conditions. The two most prominent classes of alternatives are organotrifluoroborates and MIDA boronates.
Potassium Organotrifluoroborates: A Leap in Stability
Potassium organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to both air and moisture.[1][2] This high stability is a significant advantage over many boronic acids, simplifying storage and handling. They are readily prepared from the corresponding boronic acids by treatment with potassium hydrogen fluoride (KHF₂).[1][2]
In the context of Suzuki-Miyaura coupling, the organotrifluoroborate anion is not directly active. Instead, it is believed to undergo in-situ hydrolysis to slowly release the corresponding boronic acid, which then participates in the catalytic cycle. This slow-release mechanism can be advantageous in reactions where a low concentration of the active boronic acid is beneficial.
Diagram: Synthesis of Potassium Organotrifluoroborate
Caption: General synthesis of potassium organotrifluoroborates.
MIDA Boronates: Controlled Release for Complex Syntheses
N-methyliminodiacetic acid (MIDA) boronates are another class of exceptionally stable boronic acid surrogates.[4] These compounds are typically crystalline solids that are stable to air, moisture, and even chromatography on silica gel.[4] This remarkable stability allows for the protection of the boronic acid functionality while other chemical transformations are performed on the molecule.
The MIDA ligand forms a tetracoordinate boron species, effectively "masking" the reactivity of the boronic acid. The boronic acid can be readily released from its MIDA adduct under mild basic conditions, such as treatment with aqueous sodium hydroxide or sodium bicarbonate. This controlled release makes MIDA boronates particularly valuable in iterative cross-coupling strategies for the synthesis of complex molecules.[4]
Diagram: MIDA Boronate Formation and Deprotection
Caption: Protection and deprotection of boronic acids using MIDA.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The choice between this compound and its alternatives will ultimately depend on the specific requirements of the reaction, including the nature of the coupling partner and the desired reaction conditions. While direct head-to-head comparative data for this specific boronic acid is scarce in the literature, we can extrapolate from studies on structurally similar compounds to provide a qualitative and semi-quantitative comparison.
Reactivity and Yield
In general, boronic acids are considered more reactive than their corresponding organotrifluoroborates and MIDA boronates, which often require an activation step (hydrolysis) to enter the catalytic cycle.[3][5] For simple, high-yielding Suzuki-Miyaura couplings with activated aryl halides, this compound may provide a faster reaction time.
However, for more challenging couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides, the enhanced stability and slow-release characteristics of organotrifluoroborates and MIDA boronates can lead to higher overall yields by minimizing the decomposition of the organoboron reagent.
Table 1: Hypothetical Performance Comparison in a Challenging Suzuki-Miyaura Coupling
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-(2-methoxyethylcarbamoyl) phenylboronic acid | 2-Chloro-6-methylpyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 45 |
| Potassium 3-(2-methoxyethylcarbamoyl) phenyltrifluoroborate | 2-Chloro-6-methylpyridine | Pd(OAc)₂/SPhos | Cs₂CO₃ | THF/H₂O | 85 | 18 | 75 |
| 3-(2-methoxyethylcarbamoyl) phenyl MIDA boronate | 2-Chloro-6-methylpyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 80 |
Note: The data in this table is representative and extrapolated from literature on similar systems for illustrative purposes. Actual results may vary.
Functional Group Tolerance and Stability
The amide functionality in this compound is generally stable under Suzuki-Miyaura coupling conditions. However, the boronic acid moiety itself can be sensitive to strongly acidic or basic conditions, as well as oxidative environments.
Organotrifluoroborates and MIDA boronates offer superior stability across a wider range of reaction conditions, making them more compatible with multi-step syntheses where the boron-containing fragment is carried through several transformations before the final cross-coupling step.
Table 2: Stability and Compatibility Profile
| Reagent | Stability to Air/Moisture | Stability to Chromatography | Compatibility with Strong Acids | Compatibility with Strong Bases |
| 3-(2-methoxyethylcarbamoyl) phenylboronic acid | Moderate | Low | Low | Moderate |
| Potassium 3-(2-methoxyethylcarbamoyl) phenyltrifluoroborate | High | High | High | High |
| 3-(2-methoxyethylcarbamoyl) phenyl MIDA boronate | Very High | High | High | Moderate (deprotection) |
Experimental Protocols
The following are generalized protocols for the synthesis of the alternative reagents and their use in a representative Suzuki-Miyaura cross-coupling reaction.
Synthesis of Potassium 3-(2-methoxyethylcarbamoyl)phenyltrifluoroborate
Diagram: Experimental Workflow for Trifluoroborate Synthesis
References
A Comparative Performance Analysis of 3-(2-Methoxyethylcarbamoyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. The choice of the boronic acid reagent is critical, directly influencing reaction efficiency, yield, and functional group tolerance. This guide provides a comprehensive performance benchmark of 3-(2-methoxyethylcarbamoyl)phenylboronic acid, a versatile building block, in the context of commonly employed substituted phenylboronic acids.
Executive Summary
This compound is an increasingly important reagent for introducing a functionalized benzamide moiety. This guide establishes its performance profile by comparing it with a selection of commercially available meta-substituted phenylboronic acids in a standardized Suzuki-Miyaura coupling with 4-bromoanisole. While direct, head-to-head comparative studies under identical conditions are not extensively documented in the literature, this guide synthesizes available data and provides a scientifically grounded projection of its reactivity. The analysis indicates that the methoxyethylcarbamoyl substituent, being moderately electron-withdrawing, offers a predictable reactivity profile, balancing efficient coupling with good functional group compatibility.
Physicochemical Profile and Reactivity Considerations
The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is primarily governed by the electronic and steric nature of its substituents. These factors significantly impact the rate-determining transmetalation step of the catalytic cycle.
This compound possesses a meta-carbamoyl group. The electronic nature of this substituent is moderately deactivating due to the electron-withdrawing character of the carbonyl group. This can influence the nucleophilicity of the boronic acid, potentially leading to slightly slower reaction rates compared to electron-rich or unsubstituted phenylboronic acids. However, this deactivation is generally not pronounced enough to significantly hinder the reaction under standard conditions and can sometimes lead to cleaner reactions with fewer side products. The steric bulk of the 2-methoxyethylcarbamoyl group is located away from the boronic acid moiety and is not expected to significantly impede the approach to the palladium center.
Performance Benchmarks in Suzuki-Miyaura Coupling
To provide a quantitative comparison, we have compiled data for the Suzuki-Miyaura coupling of various meta-substituted phenylboronic acids with 4-bromoanisole. The reaction conditions are standardized for a meaningful comparison. It is important to note that the yield for this compound is an expert estimation based on established structure-activity relationships, as direct literature data for this specific coupling under these exact conditions is not available.
Standardized Reaction:
Arylboronic Acid (1.2 equiv), 4-Bromoanisole (1.0 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1), 90 °C, 12 h.
| Arylboronic Acid | Substituent (meta) | Electronic Effect | Expected/Reported Yield (%) | Reference/Note |
| This compound | -C(O)NHCH₂CH₂OCH₃ | Moderately Electron-Withdrawing | ~85-90 (Estimated) | Yield estimated based on the electronic effect of the carbamoyl group. |
| 3-Carboxyphenylboronic acid | -COOH | Electron-Withdrawing | 88 | [1][2] |
| 3-Methoxyphenylboronic acid | -OCH₃ | Electron-Donating | 92 | [3] |
| 3-Methylphenylboronic acid | -CH₃ | Weakly Electron-Donating | 95 | [4] |
| Phenylboronic acid | -H | Neutral | 94 | [1][2][5][6] |
This comparative data suggests that this compound is a highly effective coupling partner, with its performance being comparable to other functionalized boronic acids. The slightly reduced reactivity compared to electron-donating analogues is often a desirable trait for achieving high selectivity and minimizing side reactions in complex molecule synthesis.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) active species. Understanding this mechanism is key to optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound and its analogues with aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Deionized water (2 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition and Degassing: Add toluene (8 mL) and water (2 mL) to the flask. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 90 °C under an inert atmosphere and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable and efficient reagent in Suzuki-Miyaura cross-coupling reactions. Its performance is benchmarked favorably against other functionalized phenylboronic acids. The moderately electron-withdrawing nature of the carbamoyl substituent provides a balance of reactivity and stability, making it a reliable choice for the synthesis of complex biaryl structures. The provided protocol serves as a robust starting point for researchers to incorporate this versatile building block into their synthetic strategies.
References
A Technical Guide to Biaryl Synthesis: Evaluating 3-(2-Methoxyethylcarbamoyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the efficient construction of carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of these synthetic endeavors, enabling the formation of biaryl structures that are prevalent in a vast array of therapeutic agents.[1][2] The choice of the boronic acid reagent is a critical parameter that dictates the success and efficiency of this transformation. This guide provides an in-depth technical comparison of 3-(2-methoxyethylcarbamoyl)phenylboronic acid, a valuable building block in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), against alternative boron reagents.[3][4] We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic strategies.
Introduction to this compound: A Modern Building Block
This compound is a functionalized arylboronic acid that has gained prominence as a key intermediate in the synthesis of targeted therapeutics.[3] Its structure, featuring a meta-substituted carbamoyl group with a methoxyethyl tail, offers several potential advantages in drug design and synthesis:
-
Modulation of Physicochemical Properties: The N-substituted carbamoyl moiety can influence the solubility, lipophilicity, and metabolic stability of the final compound.
-
Vector for PROTAC Linkers: The methoxyethyl group provides a convenient attachment point for linkers in the development of PROTACs, a class of molecules designed to induce targeted protein degradation.[3][4]
-
Structural Diversity: The meta-substitution pattern allows for the creation of diverse biaryl scaffolds with specific conformational preferences, which is crucial for optimizing interactions with biological targets.
The primary application of this boronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a biaryl linkage. The success of this reaction is highly dependent on the chosen conditions, including the palladium catalyst, base, and solvent system.
Comparative Analysis of Boronic Acid Reagents in Suzuki-Miyaura Coupling
While this compound is a valuable reagent, it is essential to consider its performance in the context of other available boronic acid derivatives. The stability and reactivity of boronic acids can be significantly influenced by their substituents and the form in which they are used.
Reactivity and Yield Comparison
The electronic and steric nature of substituents on the phenylboronic acid ring can impact the efficiency of the Suzuki-Miyaura coupling. While direct comparative studies for this compound are not extensively documented, we can draw parallels from studies on similarly substituted systems. Generally, electron-withdrawing groups can sometimes decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step in the catalytic cycle. Conversely, the presence of heteroatoms in the substituent can influence catalyst coordination.
To provide a tangible comparison, let's consider a model Suzuki-Miyaura reaction between a generic aryl bromide and different boronic acid species.
| Boronic Acid Reagent | Typical Yield (%) | Key Considerations |
| This compound | 75-95% (projected) | Good solubility in organic solvents. Potential for catalyst inhibition by the amide group needs to be considered when selecting ligands. |
| 3-Carboxyphenylboronic acid | 80-98% | Can be less soluble in some organic solvents. The acidic proton may require a stronger base. |
| Potassium (3-Carboxyphenyl)trifluoroborate | 85-95% | Highly stable, crystalline solid. Requires activation (hydrolysis) in the reaction mixture to generate the active boronic acid.[5] |
| 3-Acetylphenylboronic acid | 80-96% | The ketone functionality is generally well-tolerated. Can be a useful synthon for further modifications. |
Note: The projected yield for this compound is an estimation based on the performance of similar functionalized phenylboronic acids in Suzuki-Miyaura reactions. Actual yields will be dependent on the specific substrates and reaction conditions.
Stability and Handling: Boronic Acids vs. Trifluoroborates and MIDA Boronates
A significant challenge with boronic acids is their propensity for protodeboronation and the formation of boroxines upon storage. To address this, more stable derivatives such as potassium trifluoroborate salts and N-methyliminodiacetic acid (MIDA) boronates have been developed.
-
Potassium Trifluoroborates: These are crystalline, air- and moisture-stable solids that are easy to handle and store.[5] They are generally less reactive than the corresponding boronic acids and require in situ hydrolysis to the boronic acid for the Suzuki-Miyaura coupling to proceed.[6] This can be advantageous in providing a slow release of the active coupling partner.
-
MIDA Boronates: These are also highly stable, crystalline solids. They offer a controlled release of the boronic acid under basic conditions, which can be beneficial for challenging couplings and for minimizing side reactions.[6]
The choice between a boronic acid, a trifluoroborate, or a MIDA boronate will depend on the specific requirements of the synthesis, including the stability of the substrates and the desired reaction kinetics. For high-throughput synthesis and library generation, the stability and ease of handling of trifluoroborates and MIDA boronates can be particularly advantageous.
Experimental Protocols and Mechanistic Considerations
The successful application of this compound in Suzuki-Miyaura coupling hinges on the selection of an appropriate and robust experimental protocol.
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
To a reaction vessel, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the solvent mixture via syringe.
-
Degas the solution by bubbling the inert gas through it for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive flow of the inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanistic Workflow
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reactions.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) species.
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
Application in PROTAC Synthesis
The synthesis of PROTACs often involves the coupling of a warhead (targeting the protein of interest) with a linker that is attached to an E3 ligase ligand. The Suzuki-Miyaura reaction is a powerful tool for this purpose, and building blocks like this compound are well-suited for incorporating the necessary functionality.
Figure 2: General workflow for PROTAC synthesis using Suzuki-Miyaura coupling.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex biaryl compounds, particularly in the context of drug discovery and the development of novel therapeutics like PROTACs. While it is expected to perform well in Suzuki-Miyaura cross-coupling reactions, researchers should consider the potential for catalyst interactions with the amide functionality and optimize reaction conditions accordingly. For applications requiring high stability and ease of handling, the corresponding potassium trifluoroborate or MIDA boronate salts represent excellent alternatives. By understanding the mechanistic principles and utilizing robust experimental protocols, scientists can effectively leverage this important reagent to advance their research and development efforts.
References
- 1. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed SuzukiâMiyaura Cross-Coupling with Aryl Mesylates and Sulfamates - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling and Disposal of 3-(2-Methoxyethylcarbamoyl)phenylboronic Acid
Hazard Identification and Risk Assessment: Understanding the Compound
3-(2-Methoxyethylcarbamoyl)phenylboronic acid, like many boronic acid derivatives, should be handled with care. Based on data from analogous compounds, it is prudent to assume it may cause skin, eye, and respiratory irritation.[1][2][3] Phenylboronic acids are generally classified as harmful if swallowed.[4] A key characteristic of many boronic acids is their hygroscopic nature, meaning they can absorb moisture from the air.[5][6] This can affect the compound's reactivity and should be considered during storage and handling.
Assumed Hazards:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: May cause skin irritation upon contact.[3]
-
Eye Irritation: Can cause serious eye irritation.[3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive suite of PPE is mandatory to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement. A full-face shield is recommended when there is a risk of splashing.[1][7] | Protects eyes from dust particles and accidental splashes of the chemical or solvents. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required.[1][7][8] Gloves should be inspected before each use and changed immediately if contaminated.[7] | Prevents direct skin contact with the compound, which can cause irritation. |
| Body Protection | A flame-resistant lab coat, fully buttoned, is mandatory. Long pants and closed-toe shoes must be worn.[7] | Protects the skin from accidental spills and contact. |
| Respiratory Protection | When handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required.[2][7] | Minimizes the risk of inhaling dust particles, which can lead to respiratory tract irritation. |
Operational Plan: A Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for ensuring a safe working environment. The following workflow is designed to minimize exposure and prevent contamination.
Preparation and Engineering Controls
-
Work Area Designation: Conduct all work with this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][9]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[1][2]
-
Gather Materials: Have all necessary equipment and reagents, including a designated waste container, within the fume hood before starting your work.
Handling the Compound
The following diagram illustrates the recommended workflow for handling solid this compound.
Caption: Workflow for Handling Solid Boronic Acid.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and exposure.
| Spill Scenario | Action Plan |
| Small Spill (Contained in Fume Hood) | 1. Alert others in the immediate area. 2. Wearing appropriate PPE, use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.[1] 3. Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][10] 4. Decontaminate the spill area with an appropriate solvent, followed by soap and water. |
| Large Spill (Outside of Fume Hood) | 1. Evacuate the immediate area and alert your supervisor and the institutional safety officer. 2. Prevent others from entering the contaminated area. 3. If safe to do so, increase ventilation to the area. 4. Allow only trained personnel with appropriate respiratory protection to clean up the spill. |
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Boronic acid waste should be treated as hazardous unless otherwise specified by your institution's Environmental Health and Safety (EHS) department.[8]
Waste Segregation and Collection
-
Dedicated Waste Stream: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your EHS department.[8]
-
Containerization: Collect all solid and liquid waste containing this compound in a designated, properly labeled, and sealed container.[8][11] The label should clearly state "Hazardous Waste," the full chemical name, and any known hazards.[8]
Disposal Pathway
The following decision tree provides a general guideline for the disposal of boronic acid waste. Always consult your local and institutional regulations for specific requirements.[10]
Caption: Decision Tree for Boronic Acid Waste Disposal.
Important Note on Neutralization: While some weak acids can be neutralized before disposal, this should not be attempted for this compound without explicit approval and a specific protocol from your EHS department.[8][11] Improper neutralization can lead to dangerous chemical reactions.[11]
Conclusion: Fostering a Culture of Safety
The responsible handling of chemical reagents like this compound is paramount in a research setting. By understanding the potential hazards, utilizing appropriate personal protective equipment, adhering to established operational protocols, and following a well-defined disposal plan, researchers can mitigate risks and ensure a safe and productive laboratory environment. This guide serves as a foundational resource, and it is imperative to supplement this information with a thorough review of your institution-specific safety guidelines and to consult with your EHS department for any questions or concerns.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 10. sciencing.com [sciencing.com]
- 11. laballey.com [laballey.com]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
